Product packaging for N,N-Dimethyl-p-phenylenediamine(Cat. No.:CAS No. 99-98-9)

N,N-Dimethyl-p-phenylenediamine

Cat. No.: B046274
CAS No.: 99-98-9
M. Wt: 136.19 g/mol
InChI Key: BZORFPDSXLZWJF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-phenylenediamine is a high-purity aromatic amine derivative of significant value in several research domains. Its primary research application is as a fundamental monomer and precursor in the synthesis of conductive polymers and advanced organic materials. The compound's electron-donating dimethylamino group makes it a crucial building block for polyaniline-like structures and other π-conjugated systems, which are investigated for their properties in organic electronics, sensors, and anticorrosive coatings. Furthermore, it serves as a sensitive chromogenic agent in analytical chemistry, particularly in spectrophotometric methods for the detection and quantification of oxidizing agents, such as chlorine in water or cytochrome c oxidase activity in biochemical assays. Its mechanism of action in these assays typically involves a controlled, enzymatic or chemical oxidation, leading to the formation of a distinct indamine or phenazine dye with a measurable absorption spectrum. In electrochemistry, it is studied as a corrosion inhibitor for metals and as a redox mediator. Researchers also utilize this compound as a model compound in studies of aromatic amine metabolism and toxicity, providing insights into the biochemical pathways and potential environmental impact of similar compounds. This reagent is presented with guaranteed purity and consistency to ensure reliable and reproducible experimental outcomes in your investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B046274 N,N-Dimethyl-p-phenylenediamine CAS No. 99-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine
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InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
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InChI Key

BZORFPDSXLZWJF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N
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Molecular Formula

C8H12N2
Record name DIMETHYL-P-PHENYLENEDIAMINE
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Related CAS

13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1])
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DSSTOX Substance ID

DTXSID6025149
Record name N,N-Dimethyl-p-phenylenediamine
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Molecular Weight

136.19 g/mol
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Physical Description

Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline]
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Boiling Point

504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C
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Flash Point

195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether
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Density

1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00791 [mmHg]
Record name N,N-Dimethyl-p-benzenediamine
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Color/Form

Reddish-violet crystals, Needles from benzene

CAS No.

99-98-9
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Melting Point

106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C
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Synthetic Methodologies and Advanced Chemical Synthesis of N,n Dimethyl P Phenylenediamine

Conventional and Innovative Synthetic Routes for DMPD

The preparation of DMPD primarily involves two major synthetic strategies: the nucleophilic substitution of a halogen on an aromatic ring and the reduction of a nitro-substituted precursor. Both of these routes have been extensively studied and optimized to improve yield, purity, and environmental compatibility.

Halogen Replacement (SN2Ar) Reactions

A classical and widely used method for synthesizing the precursor to DMPD, N,N-dimethyl-4-nitroaniline, is through a nucleophilic aromatic substitution (SNAr) reaction. rasayanjournal.co.in This reaction typically involves the displacement of a halide, most commonly chlorine, from an activated aromatic ring by an amine. rasayanjournal.co.inwikipedia.org In this specific synthesis, 4-chloro-nitrobenzene is reacted with N,N-dimethylamine or its hydrochloride salt. rasayanjournal.co.in The presence of the nitro group in the para position is crucial as it activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com

A facile route for this transformation involves reacting 4-chloro-nitrobenzene with N,N-dimethylamine hydrochloride in dimethylformamide (DMF) in the presence of sodium bicarbonate under pressure. rasayanjournal.co.in This process has been shown to be scalable and can produce high yields of N,N-dimethyl-4-nitroaniline. rasayanjournal.co.in

The choice of solvent and catalyst plays a pivotal role in the efficiency of SNAr reactions. While traditional methods have employed solvents like pyridine, concerns over its toxicity have led to the exploration of alternatives. rasayanjournal.co.in Dimethylformamide (DMF) has emerged as a common solvent for this reaction. rasayanjournal.co.in

Innovations in this area include the use of "green" solvents to minimize environmental impact. nih.gov For instance, reactions in water in the presence of potassium fluoride (B91410) have been shown to facilitate SNAr reactions of heteroaryl chlorides with amines, offering an environmentally benign alternative to traditional organic solvents. nih.gov While not directly documented for DMPD synthesis, this approach highlights a trend towards more sustainable chemical processes.

The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), in conjunction with greener solvents like dimethyl carbonate (DDC), has also been shown to improve yields in similar nucleophilic substitution reactions. frontiersin.org

Reaction conditions such as temperature, pressure, and reactant ratios significantly impact the yield and purity of the resulting N,N-dimethyl-4-nitroaniline. For example, conducting the reaction of 4-chloro-nitrobenzene with N,N-dimethylamine hydrochloride in a pressure reactor at elevated temperatures has been demonstrated to achieve high yields and purity. rasayanjournal.co.in

The following table summarizes the optimized conditions for the SNAr synthesis of N,N-dimethyl-4-nitroaniline:

ParameterValueReference
Starting Material4-chloro-nitrobenzene rasayanjournal.co.in
ReagentN,N-dimethylamine hydrochloride rasayanjournal.co.in
SolventDimethylformamide (DMF) rasayanjournal.co.in
BaseSodium Bicarbonate rasayanjournal.co.in
Temperature120°C rasayanjournal.co.in
PressureUp to 20 kg/cm ² rasayanjournal.co.in
Yield99.0% rasayanjournal.co.in
Purity (HPLC)99% rasayanjournal.co.in

This interactive table provides a summary of the reaction conditions for the synthesis of N,N-dimethyl-4-nitroaniline via an SNAr reaction.

Reduction of Nitro Compounds

The second key step in the synthesis of DMPD is the reduction of the nitro group of N,N-dimethyl-4-nitroaniline. wikipedia.org A variety of reducing agents and catalytic systems have been investigated for this transformation, ranging from classical methods to more sustainable approaches. wikipedia.org

Historically, reductions were carried out using metals like tin in acidic media, but these methods often generate significant inorganic waste. rasayanjournal.co.inprepchem.com Modern methods focus on catalytic hydrogenation, which offers a cleaner and more efficient alternative. nih.gov

A promising green synthetic route for the reduction of N,N-dimethyl-4-nitroaniline involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst. google.com This method is advantageous as the byproducts are nitrogen gas and water, which are environmentally benign. google.com

A specific example of this is the use of a copper(II) oxide on carbon (CuO/C) catalyst. google.com The reaction is typically carried out in a protic polar solvent such as ethanol (B145695). google.com This method has been shown to be effective, providing high yields under mild reaction conditions. google.com

The following table details the parameters for the hydrazine hydrate reduction of N,N-dimethyl-4-nitroaniline:

ParameterValueReference
Starting Materialp-Nitro-N,N-dimethylaniline google.com
Reducing AgentHydrazine Hydrate google.com
CatalystCuO/C google.com
SolventEthanol google.com
Temperature20-100 °C google.com
Reaction Time1-20 hours google.com

This interactive table summarizes the reaction conditions for the reduction of p-nitro-N,N-dimethylaniline using hydrazine hydrate and a CuO/C catalyst.

Other catalytic systems for hydrazine-mediated nitro reductions include palladium on carbon (Pd/C). nih.gov The choice of catalyst can be critical for achieving high selectivity, especially when other reducible functional groups are present in the molecule. nih.gov

The shift towards green synthesis methodologies for DMPD production is driven by the need to reduce the environmental footprint of chemical manufacturing. frontiersin.org Green chemistry principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. frontiersin.orgnih.gov

Hydrazine Hydrate Reduction with Catalysis (e.g., CuO/C)
Catalyst Selectivity and Efficiency in Nitro Reduction

The reduction of a nitro group is a critical step in the synthesis of DMPD from p-nitro-N,N-dimethylaniline. The choice of catalyst plays a pivotal role in the selectivity and efficiency of this transformation.

Other catalytic systems have also been investigated. Copper ferrite (B1171679) (CuFe2O4) nanoparticles have shown high efficiency in the reduction of nitroanilines to their corresponding phenylenediamines in an aqueous medium using sodium borohydride (B1222165) as the reducing agent. researchgate.netnih.gov This system boasts a rapid reaction time, with conversions of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) reaching 96.5% in just 40 seconds. researchgate.netnih.gov The magnetic properties of these nanoparticles also allow for easy recovery and reuse for several cycles without a significant loss of catalytic activity. researchgate.netnih.gov

Silver nanoparticles (Ag NPs) supported on various materials are another area of active research for nitro group reduction. rsc.orgnih.gov These nanocatalytic systems offer a large surface area for the reaction to occur, leading to fast and effective conversion. rsc.org For instance, an Fe3O4-MWCNTs@PEI-Ag nanocomposite has been used for the chemoselective reduction of nitroaromatic compounds in an aqueous solution at room temperature. nih.gov This catalyst is magnetically recoverable and can be reused for multiple cycles. nih.gov

The table below summarizes the efficiency of different catalysts in the reduction of related nitro compounds.

CatalystSubstrateReducing AgentReaction TimeConversion/YieldSource(s)
Raney NickelN,N-Dimethyl-4-nitroanilineHydrogen2 hours99% (isolated yield of dihydrochloride (B599025) salt) rasayanjournal.co.in
CuO/Cp-Nitro-N,N-dimethylanilineHydrazine Hydrate1-20 hoursHigh Yield google.com
CuFe2O4 NPs4-NitroanilineSodium Borohydride40 seconds96.5% researchgate.netnih.gov
Fe3O4-MWCNTs@PEI-Ag4-NitroanilineNot Specified15 minutes90.7% (first cycle) nih.gov
Bechamp-type Reduction and Related Processes

The Bechamp reduction, which traditionally uses iron filings in an acidic medium, represents an older but still relevant method for the reduction of nitroaromatics. google.comrasayanjournal.co.in While effective, this method is often associated with the generation of large amounts of iron-containing sludge, posing significant environmental and disposal challenges. rasayanjournal.co.in

Modern adaptations and alternative reducing agents have been sought to circumvent these issues. One such alternative is the use of stannous chloride (SnCl2) in concentrated hydrochloric acid. prepchem.com In this process, p-nitrosodimethylaniline is reduced to DMPD. prepchem.com The reaction is completed by refluxing, and the product is isolated as a double tin salt before being converted to the free base. prepchem.com

Another approach involves the use of hydrazine hydrate in the presence of a catalyst like CuO/C. google.com This method is considered a greener alternative as the byproducts are nitrogen gas and water, thus avoiding the formation of solid waste. google.com The reaction proceeds under relatively mild conditions (20-100 °C) and offers high yields. google.com

Comparison of Reduction Methods based on Yield and Waste Generation

The choice of reduction method for synthesizing DMPD has significant implications for both the final yield and the environmental impact of the process. A comparative analysis highlights the trade-offs between traditional and modern techniques.

Reduction MethodReagentsYieldWaste ProductsSource(s)
Bechamp ReductionIron/Acid~50%Large quantities of inorganic sludge (iron oxides) rasayanjournal.co.in
Stannous Chloride ReductionSnCl2/HClNot specified, but a common lab-scale methodTin salts prepchem.com
Catalytic HydrogenationRaney Nickel/H299% (as dihydrochloride)Minimal waste, catalyst is recoverable rasayanjournal.co.in
Hydrazine Hydrate ReductionN2H4·H2O/CuO/CHighNitrogen gas, water google.com

As illustrated in the table, catalytic hydrogenation and hydrazine hydrate reduction offer significant advantages over the classical Bechamp method. Catalytic hydrogenation with Raney nickel, for example, provides a near-quantitative yield with the added benefit of catalyst recovery and reuse, aligning with principles of green chemistry by minimizing waste. rasayanjournal.co.in Similarly, the hydrazine hydrate method avoids the production of solid waste altogether. google.com In contrast, the Bechamp reduction, despite its historical significance, is now often avoided in industrial applications due to the substantial environmental burden of its waste products. rasayanjournal.co.in

Diazotization, Coupling, and Reductive Decomposition Pathways

An alternative synthetic route to phenylenediamines that avoids direct nitration and subsequent reduction involves diazotization, coupling, and reductive decomposition. google.com This multi-step process allows for the introduction of an amino group at a specific position on the benzene (B151609) ring. google.com

The general principle of this pathway involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form an azo dye. The final step is the reductive cleavage of the azo bond (-N=N-) to yield two separate amino compounds.

Application of Sulfanilic Acid in DMPD Synthesis

A notable application of this pathway is the use of sulfanilic acid. google.com In a process developed for the synthesis of 2,5-dimethyl-p-phenylenediamine, sulfanilic acid is first diazotized. google.com The resulting diazonium salt is then coupled with 2,5-dimethylaniline (B45416) to produce a monoazo dye. google.com The final step involves the reduction and decomposition of this dye, which cleaves the azo linkage and yields the desired 2,5-dimethyl-p-phenylenediamine. google.com This method strategically introduces an amino group onto the aromatic ring without resorting to nitration. google.com

Recycling Strategies for Intermediates in Multi-step Synthesis

A key advantage of the diazotization pathway utilizing sulfanilic acid is the potential for recycling intermediates, which enhances the economic and environmental viability of the process. google.com After the reductive decomposition step, the 2,5-dimethyl-p-phenylenediamine can be separated from the reaction mixture. The sulfanilic acid, which is regenerated during the reduction, remains dissolved in the mother liquor as its sodium salt. google.com This solution can be concentrated and acidified to precipitate the sulfanilic acid, which can then be reused in the diazotization step of a subsequent batch. google.com This recycling strategy significantly reduces production costs and minimizes waste discharge. google.com

Catalytic Aspects in DMPD Synthesis and Derivatization

Catalysis is not only crucial for the synthesis of DMPD but also plays a significant role in its subsequent reactions and applications. The catalytic oxidation of DMPD, for instance, is a well-studied process with analytical applications.

The oxidation of DMPD can be catalyzed by various metal ions, such as iron, copper, and cobalt, in the presence of an oxidizing agent like hydrogen peroxide. nih.govresearchgate.net This catalytic oxidation leads to the formation of a colored product, which can be measured spectrophotometrically. researchgate.net This principle has been applied in flow injection analysis methods for the determination of trace amounts of these metals. nih.gov

Furthermore, DMPD itself can be derivatized into other valuable compounds through catalytic processes. For example, it can be converted to Methylene (B1212753) Blue through a reaction with dimethylaniline and sodium thiosulfate (B1220275) in a multi-step process. wikipedia.org Another example is its reaction with carbon disulfide to produce a mercaptobenzothiazole derivative. wikipedia.org

The catalytic systems involved in both the synthesis and derivatization of DMPD are diverse and continually evolving, with a strong emphasis on improving efficiency, selectivity, and sustainability.

Heterogeneous Catalysis for Efficient Conversion

Heterogeneous catalysis is a cornerstone in the synthesis of N,N-Dimethyl-p-phenylenediamine, primarily through the reduction of p-nitro-N,N-dimethylaniline. This approach is favored for its scalability and the ease of catalyst separation from the reaction mixture.

Precious Metal Catalysts (e.g., Raney Nickel, Platinum Nanoparticles)

Precious metals, despite their cost, are often employed due to their high activity and selectivity at relatively low temperatures and pressures.

Raney Nickel: A well-established and widely used catalyst for the hydrogenation of nitro compounds is Raney nickel. rasayanjournal.co.in It is particularly effective in the conversion of N,N-dimethyl-4-nitroaniline to N,N-Dimethyl-1,4-phenylenediamine. rasayanjournal.co.in A typical industrial-scale process involves charging a stainless-steel pressure reactor with N,N-dimethyl-4-nitroaniline, Raney nickel, and a solvent like ethanol. The system is then pressurized with hydrogen gas. rasayanjournal.co.in

Research has shown that catalyst loading significantly impacts the reaction rate. While the yield may not be substantially affected, a higher catalyst loading can drastically reduce the reaction time. For instance, at a minimal catalyst loading of 1%, the reaction can take approximately 10.5 hours, whereas a higher loading accelerates the process, leading to reduced energy consumption. rasayanjournal.co.in One of the key advantages of using Raney nickel is its potential for recovery and reusability, with studies showing up to 80% catalyst recovery. rasayanjournal.co.in

Platinum Nanoparticles: Platinum-based catalysts are highly effective for the hydrogenation of nitroarenes. nih.gov While specific studies on the use of platinum nanoparticles for the synthesis of this compound are not extensively detailed in readily available literature, their application in the reduction of the closely related compound, 4-nitroaniline to p-phenylenediamine, is well-documented. researchgate.net This suggests a strong potential for their use in DMPD synthesis.

For instance, platinum deposited on lanthanum hydroxide (B78521) nanowires has been shown to be an effective photocatalyst for the reduction of 4-nitroaniline. researchgate.net In other setups, catalysts comprising platinum as an active ingredient on supports like aluminum oxide or activated carbon are used for the hydrogenation of p-nitroaniline. google.com The general principle involves the high catalytic activity of platinum nanoparticles, which can be synthesized through various methods, including the reduction of platinum salts like hexachloroplatinic acid. mdpi.com The catalytic activity of these nanoparticles is often influenced by their size, shape, and the support material used. researchgate.netpsu.edu

Non-Precious Metal Catalysts (e.g., CuO/C)

The development of non-precious metal catalysts is a significant area of research, aiming to provide more economical and environmentally friendly alternatives to precious metals.

CuO/C: A notable example is the use of copper(II) oxide supported on carbon (CuO/C) as a catalyst. A patented method describes the synthesis of this compound by the reduction of p-nitro-N,N-dimethylaniline using hydrazine hydrate in the presence of a CuO/C catalyst. google.com This process is conducted in a proton polar solvent, such as ethanol. google.com

The reaction is typically carried out by stirring the mixture at a temperature ranging from 20 to 100°C for 1 to 20 hours. google.com The use of hydrazine hydrate as the reducing agent is advantageous as it produces nitrogen and water as byproducts, minimizing environmental pollution. google.com The catalyst itself is inexpensive and demonstrates good catalytic efficacy under mild reaction conditions. google.com

Table 1: Comparison of Heterogeneous Catalysts for DMPD Synthesis Precursor Reduction

Catalyst Precursor Reducing Agent Solvent Temperature (°C) Pressure Yield Key Findings Reference
Raney Nickel N,N-dimethyl-4-nitro-aniline Hydrogen Ethanol 45 5 kg/cm² 99% Higher catalyst loading increases reaction rate; 80% catalyst recovery. rasayanjournal.co.in
CuO/C p-nitro-N,N-dimethylaniline Hydrazine Hydrate Ethanol 20-100 Atmospheric 95% Environmentally friendly with N₂ and H₂O as byproducts. google.com
Platinum on La(OH)₃ 4-nitroaniline Photo-assisted Not specified Not specified Not specified High Effective for the reduction of the nitro group in a related compound. researchgate.net
Platinum on Al₂O₃/C p-nitroaniline Hydrogen Various 100 5 MPa 98% High purity product without need for extensive purification. google.com

Homogeneous Catalysis in DMPD Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers potential advantages in terms of selectivity and milder reaction conditions. While specific examples detailing the synthesis of this compound using homogeneous catalysts are not widespread in the literature, the principles of homogeneous catalytic reduction of nitroarenes are well-established and applicable.

The reduction of nitroarenes to anilines can be achieved using a variety of homogeneous catalysts based on noble metals such as rhodium, ruthenium, palladium, and platinum, as well as more abundant base metals like iron, cobalt, and manganese. nih.govnih.govacs.org For instance, rhodium complexes have been used for the homogeneous catalytic reduction of nitrobenzene (B124822) to aniline (B41778). researchgate.net These reactions often proceed via complex mechanisms involving the activation of the nitro group by the metal center. The application of these catalytic systems to the reduction of p-nitro-N,N-dimethylaniline could provide a viable route to DMPD. This approach could offer high chemoselectivity, potentially avoiding the reduction of other functional groups if present in the substrate. nih.gov

Optimization of Synthesis Parameters for Industrial and Laboratory Scale Production

The efficiency and economic viability of DMPD synthesis, whether on a small laboratory scale or for large-scale industrial production, are critically dependent on the optimization of key reaction parameters.

Pressure and Temperature Effects on Reaction Kinetics and Thermodynamics

Pressure and temperature are fundamental parameters that significantly influence the rate and outcome of the synthesis of DMPD and its precursors. In the synthesis of N,N-dimethyl-4-nitroaniline, a key intermediate, increasing the reaction temperature from 80°C to 120°C leads to a corresponding increase in pressure from 10 kg/cm ² to 20 kg/cm ² in a closed system. rasayanjournal.co.in This elevation in temperature and pressure enhances the rate of reaction. rasayanjournal.co.in

However, for the subsequent reduction step using Raney nickel and hydrogen, a relatively mild temperature of 45°C and a hydrogen pressure of 5 kg/cm ² are sufficient for a complete reaction within 2 hours. rasayanjournal.co.in In another method for preparing p-phenylenediamine hydrochloride, the hydrogenation reduction step is carried out at a temperature of 35-40°C. google.com For the CuO/C catalyzed reduction with hydrazine hydrate, the reaction proceeds effectively at temperatures between 20-100°C under atmospheric pressure. google.com

Table 2: Effect of Temperature and Pressure on N,N-dimethyl-4-nitroaniline Synthesis

Entry Temperature (°C) Pressure (kg/cm²) Time (hr) Yield (%)
1 80 10 10 99.0
2 100 15 5 99.0
3 120 20 2 99.0

Data derived from a study on the synthesis of N,N-dimethyl-4-nitroaniline, a precursor to DMPD. rasayanjournal.co.in

Solvent Selection and its Impact on Reaction Pathway and Product Isolation

The choice of solvent is crucial as it can affect the reaction pathway, solubility of reactants and products, and the ease of product isolation. In the synthesis of N,N-dimethyl-4-nitroaniline from 4-chloro-nitrobenzene, dimethyl formamide (B127407) (DMF) is used as the solvent. rasayanjournal.co.in For the subsequent reduction to DMPD, ethanol is a common choice when using Raney nickel as the catalyst. rasayanjournal.co.in

In a different approach, where p-nitro-N,N-dimethylaniline is reduced using hydrazine hydrate with a CuO/C catalyst, protic polar solvents such as water, methanol (B129727), or ethanol are recommended, with ethanol being the preferred choice. google.com Another patented method for the preparation of the hydrochloride salt of DMPD utilizes toluene (B28343) as the solvent for the initial reaction, followed by a hydrogenation reduction step in the toluene layer after phase separation. google.com

The final product, this compound, is generally soluble in polar organic solvents like methanol and ethanol, but has limited solubility in water. google.com The isolation of DMPD from the reaction mixture often involves extraction with a suitable solvent like ether, followed by drying and vacuum distillation. prepchem.com

Purity Enhancement and Contaminant Mitigation Strategies

The primary route to this compound synthesis involves the reduction of p-nitro-N,N-dimethylaniline. google.comwikipedia.org Another method involves the nitrosation of N,N-dimethylaniline followed by reduction. echemi.com However, these processes can lead to the formation of various impurities that necessitate robust purification strategies. A significant challenge in handling this compound is its sensitivity to air and light, which can cause it to darken and degrade. prepchem.comsigmaaldrich.comnih.gov

Common Contaminants and Their Origin:

Unreacted Starting Materials: Incomplete reduction can leave traces of p-nitro-N,N-dimethylaniline or the intermediate p-nitroso-N,N-dimethylaniline.

Oxidation Products: Exposure to air can lead to the formation of colored oxidation products. prepchem.com The compound is known to readily form stable radical cations. chemodex.com

Side-Reaction Byproducts: Depending on the synthetic route, other isomers or related aromatic amines may be formed.

Solvent Residues: Residual solvents from the reaction or extraction steps can be present in the final product.

Purity Enhancement Techniques:

A combination of techniques is often employed to achieve high-purity this compound.

Distillation: Vacuum distillation is a common method for purifying this compound. prepchem.comgoogle.com This technique is effective in separating the desired product from less volatile impurities.

Recrystallization: Recrystallization from a suitable solvent is a powerful technique for removing impurities. frontiersin.org A described method involves dissolving the crude product in water with activated charcoal, followed by boiling, filtration, and cooling to yield white crystals. researchgate.net Another patented method utilizes an aromatic hydrocarbon solvent for dissolution and subsequent cooling to crystallize the purified p-phenylenediamine. google.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique for assessing the purity of this compound and can also be scaled for preparative separation to isolate impurities. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid are effective. sielc.com

Azeotropic Distillation: A patented method describes the use of azeotropic distillation with deionized water to remove residual solvent from the purified product. google.com

Contaminant Mitigation Strategies:

Inert Atmosphere: To prevent oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon. prepchem.com

Control of Reaction Conditions: Careful control of reaction parameters such as temperature and stoichiometry can minimize the formation of byproducts. For instance, during the reduction of p-nitrosodimethylaniline with stannous chloride, the reaction flask should be cooled to prevent overheating. prepchem.com

Washing and Extraction: After synthesis, washing the crude product with appropriate solutions can remove certain impurities. For example, after reduction, the product can be precipitated as a salt, filtered, and then liberated by treatment with a base under a layer of ether to prevent air oxidation during extraction. prepchem.com

Purity Analysis:

The purity of this compound is typically assessed using various analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)To determine purity and quantify impurities. sielc.comnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS)For the analysis of trace impurities, often after derivatization. nih.gov
TitrationTo determine the assay of the product, with purities of ≥99.0% being achievable. sigmaaldrich.com
Melting PointA sharp melting point range (e.g., 34-36 °C) is indicative of high purity. sigmaaldrich.com
Thin-Layer Chromatography (TLC)Used for monitoring the progress of reactions and for a quick assessment of purity. frontiersin.org
Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR)To confirm the identity and structure of the compound. nih.gov

Reaction Mechanisms and Pathways of N,n Dimethyl P Phenylenediamine

Electrochemical Oxidation Mechanisms of DMPD

The anodic oxidation of DMPD is not a simple, single-step process. Instead, it involves a series of electron and proton transfer steps, the sequence and nature of which are dictated by the surrounding chemical environment.

Cyclic Voltammetric Studies of DMPD Redox Behavior

Cyclic voltammetry (CV) is a powerful tool for investigating the redox behavior of chemical species. In the case of DMPD, CV studies have revealed that the oxidation occurs in two distinct, separate steps. researchgate.net The initial step is the oxidation of the DMPD molecule to form the N,N-dimethyl-p-semiquinonediimine radical cation (SQDI+). This is followed by a second oxidation step, which yields the N,N-dimethyl-p-quinonediimine (QDI2+ or QDI+(H+)). researchgate.net The reversibility of these steps is a key indicator of the stability of the generated species. For DMPD, the first oxidation step is generally fully reversible, while the second step is often quasi-reversible. researchgate.netsciepub.com

The pH of the aqueous medium has a profound effect on the electrochemical oxidation mechanism of DMPD. researchgate.net This is because protons are involved in the various reaction steps. By varying the pH, the dominant reaction pathway can be shifted between several recognized mechanisms, including CE (chemical reaction preceding electron transfer), EE (two separate electron transfers), ECE (electron transfer followed by a chemical reaction and another electron transfer), and E (a simple electron transfer). researchgate.net

At a very low pH (e.g., pH 0), the electrochemical oxidation of DMPD follows a CE mechanism. researchgate.net In the pH range of 3 to 6, the mechanism transitions to an EE pathway. researchgate.net In basic solutions, an ECE mechanism is observed. researchgate.net At other pH values, the oxidation may proceed through a simple E mechanism. researchgate.net This diversity in mechanisms highlights the intricate interplay between electron transfer and chemical reactions in the DMPD system. The antioxidant activity of phenolic compounds, which is related to their oxidation, is also known to be influenced by pH, further underscoring the importance of this parameter in redox reactions. nih.gov

Several kinetic and experimental parameters govern the electrochemical reactions of DMPD. The standard electrochemical rate constant (k⁰) is a fundamental measure of the kinetic facility of an electrode reaction. For the oxidation of DMPD in acetonitrile (B52724), the measured value of k⁰ has been reported to be 3.15 ± 0.30 cm s⁻¹. researchgate.net The scan rate used in cyclic voltammetry experiments also plays a crucial role. At slower scan rates, the electrogenerated radical cations have more time to participate in follow-up chemical reactions, leading to the disappearance of the corresponding cathodic peak on the reverse scan. researchgate.netutexas.edu

ParameterValue/ObservationSignificance
Standard Electrochemical Rate Constant (k⁰) 3.15 ± 0.30 cm s⁻¹ (in acetonitrile) researchgate.netIndicates the intrinsic speed of the electron transfer process at the electrode surface.
Scan Rate Slower rates can lead to the disappearance of cathodic peaks. researchgate.netutexas.eduAffects the timescale of the experiment and the observation of coupled chemical reactions.
pH Dictates the dominant reaction mechanism (CE, EE, ECE, E). researchgate.netHighlights the role of protonation/deprotonation steps in the overall reaction pathway.
Formal Oxidation Potential (SQDI+/QDI+(H+)) ~0.190V researchgate.netProvides thermodynamic information about the second oxidation step.
Synproportionation Constant (Ksyn) 1.7 x 10⁶ researchgate.netIndicates the equilibrium position of the reaction between the neutral DMPD and the doubly oxidized QDI species to form the radical cation.

On-line Electrochemical-Mass Spectrometry (EC-MS) for Mechanism Elucidation

On-line electrochemical-mass spectrometry (EC-MS), particularly differential electrochemical mass spectrometry (DEMS), is a highly sensitive technique that allows for the real-time identification and quantification of volatile products and intermediates generated during an electrochemical reaction. psu.edunih.govhidenanalytical.com This method couples an electrochemical cell to a mass spectrometer, often via a porous membrane, enabling the direct analysis of species produced at the electrode surface. psu.edunih.gov

EC-MS is invaluable for identifying the transient and stable species formed during the electrochemical oxidation of DMPD. The technique can detect not only the final products but also short-lived intermediates that may not be observable with other methods. nih.gov For instance, in the oxidation of aromatic amines like diphenylamine, which shares similarities with DMPD, EC-MS can help to distinguish between different possible dimerization products by identifying their characteristic redox behaviors. utexas.edu

Electrode Passivation Phenomena in DMPD Electro-oxidation

The electrochemical oxidation of N,N-Dimethyl-p-phenylenediamine is a multifaceted process that is significantly influenced by factors such as pH. researchgate.net Studies using cyclic voltammetry have shown that the mechanism of anodic oxidation of DMPD varies with the pH of the aqueous media. researchgate.net For instance, at a pH of 0, the mechanism is categorized as CE (a chemical reaction preceding the electron transfer), while at a pH range of 3-6, it follows an EE mechanism (two successive electron transfers). In basic solutions, an ECE mechanism (electron transfer followed by a chemical reaction and another electron transfer) is observed. researchgate.net

A significant challenge in the electro-oxidation of DMPD is the phenomenon of electrode passivation. encyclopedia.pubresearchgate.net This occurs when reaction products or intermediates adsorb onto the electrode surface, forming an insulating layer that inhibits further electrochemical reactions. encyclopedia.pubresearchgate.net This "fouling" of the electrode leads to a decrease in the current signal over time and can shift the peak potentials. encyclopedia.pub In the case of DMPD, the products of its oxidation can adsorb onto the electrode, leading to a deactivation of the electrode surface. rsc.org Strategies to mitigate passivation include modifying the electrode surface or using techniques that remove the fouling layer, such as polarity reversal in electrocoagulation systems. nih.govnih.gov

Oxidative Coupling Reactions of DMPD

This compound readily undergoes oxidative coupling reactions, which are central to its use in various detection and polymerization processes.

Catalytic Oxidative Coupling with Hydrogen Peroxide

The oxidation of DMPD can be effectively catalyzed, particularly in the presence of hydrogen peroxide. This catalytic process is enhanced by certain metal ions and forms the basis for sensitive analytical methods.

The rate of the oxidative coupling reaction of DMPD is significantly accelerated by the presence of metal ions such as iron, copper, and cobalt. nih.govresearchgate.net These metal ions act as catalysts in the oxidation of DMPD by hydrogen peroxide. nih.govnih.gov The mechanism generally involves the metal ion facilitating the generation of reactive oxygen species from hydrogen peroxide, which then oxidize DMPD. nih.govnih.gov For example, Fe(III) can be reduced to Fe(II), which then reacts with H2O2 to produce hydroxyl radicals that drive the oxidation. nih.gov This catalytic activity is foundational for the determination of trace amounts of these metals. nih.govresearchgate.net

A key feature of the oxidative coupling of DMPD is the formation of intensely colored products. nih.govresearchgate.net When DMPD is oxidized, it forms a radical cation (DMPD•+), which is a colored species. nih.govnih.gov This radical can then couple with other molecules, such as 1,3-phenylenediamine, to produce a stable blue-colored product with a maximum absorbance at 650 nm. nih.govresearchgate.net The intensity of the color produced is proportional to the concentration of the analyte that catalyzes the reaction, allowing for sensitive spectrophotometric determination. nih.govresearchgate.net This principle is widely used in assays to measure oxidative status and antioxidant capacity. nih.govmdpi.comnih.gov

ReactantCatalystOxidantProductDetection Wavelength
This compound (DMPD)Iron (Fe), Copper (Cu), Cobalt (Co)Hydrogen Peroxide (H₂O₂)Colored radical cation (DMPD•+)505 nm, 514 nm, 550 nm
DMPD and 1,3-phenylenediamineIron (Fe), Copper (Cu)Hydrogen Peroxide (H₂O₂)Blue-colored coupled product650 nm

Oxidative Polymerization of DMPD and its Derivatives

DMPD and its derivatives can undergo oxidative polymerization to form polymers with interesting electronic properties.

The oxidative polymerization of aromatic diamines like p-phenylenediamine (B122844) (a related compound) can lead to the formation of conjugated polymers. researchgate.netrloginconsulting.com These polymers possess a backbone of alternating single and double bonds, which allows for the delocalization of electrons. nih.gov This delocalization is the basis for their electrical conductivity. nih.govmdpi.com The polymerization of DMPD can result in polymers analogous to polyaniline, a well-known conducting polymer. researchgate.net The resulting polymers, often black and poorly soluble, exhibit semiconducting properties. rloginconsulting.com The structure and properties of these polymers can be influenced by the reaction conditions, such as the acidity of the medium. rloginconsulting.com The electrical conductivity of such polymers can range from 10⁻⁶ to 10⁻⁴ S·cm⁻¹. nih.gov The process of doping, which involves oxidation or reduction, introduces charge carriers (polarons and bipolarons) into the polymer chain, significantly increasing their conductivity. nih.govmdpi.com

MonomerPolymer TypeKey Property
This compound (DMPD)Conjugated PolymerElectrical Conductivity
p-PhenylenediaminePolyaniline-like PolymerSemiconducting
Role of Oxidants (e.g., Ammonium (B1175870) Persulfate) and Co-catalysts (e.g., Aluminum Triflate)

The choice of oxidant and co-catalyst plays a crucial role in the oxidative polymerization of phenylenediamines, influencing both the reaction yield and the properties of the resulting polymer. tandfonline.comdoaj.orgresearchgate.net Ammonium persulfate ((NH₄)₂S₂O₈) is a commonly employed oxidant in these reactions. tandfonline.comtandfonline.com Computational studies on the polymerization of p-phenylenediamine initiated by potassium persulfate (K₂S₂O₈) have shown that the persulfate anion and potassium persulfate clusters facilitate the reaction by lowering the energy barriers for key steps like dimerization and ammonia (B1221849) extrusion. nih.gov The mechanism involves the conversion of the monomer to a free radical, which then attacks another monomer unit to form a dimer. nih.govnsf.gov This process continues to elongate the polymer chain. nih.gov

Aluminum triflate (Al(OTf)₃) has been explored as a co-catalyst in the polymerization of p-phenylenediamine and its derivatives, offering an alternative to traditional protic acids. tandfonline.comtandfonline.comresearchgate.net The use of Al(OTf)₃ as a co-catalyst has been shown to significantly improve the polymerization yield compared to reactions using protic acids. tandfonline.comtandfonline.com This is likely because Al(OTf)₃ does not form monomer salts that can lower the yield. tandfonline.com The combination of ammonium persulfate as an oxidant and Al(OTf)₃ as a co-catalyst in an aqueous medium has been successfully used to synthesize a series of poly(p-phenylenediamine) derivatives. tandfonline.comdoaj.orgresearchgate.nettandfonline.com

Steric Hindrance Effects on Polymer Yield and Solubility

The introduction of substituents on the phenylenediamine monomer can have a significant impact on the polymerization process and the properties of the resulting polymer due to steric hindrance. tandfonline.comtandfonline.comrsc.org In the polymerization of dimethyl- and tetramethyl-p-phenylenediamine derivatives, the presence of methyl groups on the benzene (B151609) ring leads to lower polymer yields compared to the unsubstituted p-phenylenediamine. tandfonline.com This is attributed to the steric hindrance from the methyl groups, which impedes the approach of the monomer units for polymerization. tandfonline.com

Despite the lower yields, the introduction of these methyl side groups can significantly improve the solubility of the resulting polymers in various solvents. tandfonline.comdoaj.orgresearchgate.net For instance, poly(2,5-dimethyl-p-phenylenediamine) and poly(2,3,5,6-tetramethyl-p-phenylenediamine) exhibit enhanced solubility in solvents like sulfuric acid, dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), and dimethylformamide (DMF) compared to poly(p-phenylenediamine). tandfonline.com This demonstrates a trade-off where steric hindrance negatively affects the polymer yield but positively influences the solubility of the final polymer. tandfonline.comtandfonline.com

Interactive Table: Effect of Steric Hindrance on Polymer Properties

MonomerPolymer YieldSolubility
p-phenylenediamineHighPartially soluble in Chloroform and THF
2,5-dimethyl-p-phenylenediamineLowSoluble in H₂SO₄, DMSO, NMP, DMF
2,3,5,6-tetramethyl-p-phenylenediamineLowSoluble in H₂SO₄, DMSO, NMP, DMF

Reactions with Reactive Oxygen Species (ROS)

This compound is known to react with various reactive oxygen species (ROS), a property that is harnessed in assays to measure oxidative stress. nih.gov

Formation of Stable Radical Cations (DMPD•+) as a Redox Indicator

One of the most characteristic reactions of DMPD is its one-electron oxidation to form a stable and colored radical cation, known as Wurster's Red ([H₂NC₆H₄N(CH₃)₂]⁺). chemodex.comwikipedia.org This property makes DMPD a valuable redox indicator. chemodex.com In the presence of an oxidizing agent and at an acidic pH, DMPD readily forms the stable DMPD•+ radical cation, which has a distinct color. chemodex.com This reaction forms the basis of assays used to measure the total antioxidant capacity of a sample. chemodex.com The intensity of the color is proportional to the amount of the radical cation formed. nih.gov

Interaction with Hydroxyl and Superoxide (B77818) Radicals

Research has shown that N,N-dimethylated p-phenylenediamines can interact with and generate reactive oxygen species. For instance, the autoxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at neutral pH has been shown to produce superoxide radicals (O₂•⁻) and hydrogen peroxide. nih.gov The presence of certain metal ions like iron and copper can increase the rate of formation of these species, and in the presence of iron complexed with EDTA, hydroxyl radicals (•OH) are also produced. nih.gov The ability of DMPD to react with hydroxyl and superoxide radicals is utilized in various antioxidant assays to assess the radical-scavenging activity of different substances. mdpi.com

Scavenging Mechanisms and Antioxidant Quenching

The stable DMPD•+ radical cation can be quenched by antioxidant compounds that are capable of transferring a hydrogen atom. chemodex.com This quenching results in the decolorization of the solution, and the extent of decolorization is proportional to the amount of antioxidant present. chemodex.com This reaction is rapid, typically occurring in less than 10 minutes, and the stable endpoint allows for the measurement of the antioxidative efficiency of a sample. chemodex.com This principle is applied in assays to determine the oxidative status of biological samples like plasma or serum. nih.govchemodex.com The scavenging of the DMPD•+ radical is a key mechanism in these antioxidant capacity assays. researchgate.net

Reactions with Other Chemical Species

Beyond its reactions with oxidants and ROS, this compound can also react with other chemical species. For instance, it can be converted to methylene (B1212753) blue through a multi-step reaction involving dimethylaniline and sodium thiosulfate (B1220275). wikipedia.org Furthermore, DMPD reacts with carbon disulfide in the presence of sulfur to produce the corresponding mercaptobenzothiazole. wikipedia.org The electrochemical oxidation of DMPD has also been studied, revealing different mechanistic pathways depending on the pH of the medium. researchgate.net These reactions highlight the versatility of DMPD as a chemical intermediate. rasayanjournal.co.in

Formation of Molecular Compounds with Electron Acceptors (e.g., TCNQ)

This compound is known to form molecular compounds, specifically charge-transfer (CT) complexes, with strong electron acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). sigmaaldrich.com In these reactions, DMPD acts as an electron donor. The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the DMPD (the donor) to the lowest unoccupied molecular orbital (LUMO) of the TCNQ (the acceptor). acs.orgnih.gov

This electron transfer results in the formation of a new, stable molecular entity with distinct spectroscopic properties, often characterized by a strong, visible color. acs.orgcapes.gov.br The formation of the CT complex between a donor and an acceptor can be represented as:

D + A ⇌ [D-A] ⇌ D•+ + A•−

Studies on similar systems, such as the interaction between N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) and TCNQ, show the formation of highly ionic complexes where a significant degree of charge is transferred from the donor to the acceptor, resulting in a stack of radical ions (D•+A•−). capes.gov.br The stoichiometry of these complexes is typically found to be 1:1. capes.gov.bracs.org The stability and properties of these complexes can be influenced by the solvent used, with more polar solvents often leading to more stable complexes. nih.gov

Table 1: Characteristics of Charge-Transfer Complexes with TCNQ and Analogous Acceptors

PropertyDescriptionReference
Electron Donor This compound (DMPD) or similar anilines sigmaaldrich.comacs.org
Electron Acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ) or its derivatives sigmaaldrich.comcapes.gov.br
Stoichiometry Typically 1:1 (Donor:Acceptor) capes.gov.bracs.org
Interaction Type Charge-Transfer (CT) from donor HOMO to acceptor LUMO acs.orgnih.gov
Resulting Species A stable, often colored, charge-transfer complex or radical ion pair wikipedia.orgcapes.gov.br
Paramagnetism Complexes can range from diamagnetic to paramagnetic depending on the degree of ionicity capes.gov.br

Interactions with Biological Molecules

The redox activity of DMPD facilitates its interaction with various biological molecules, particularly those involved in electron transport and oxidative stress processes.

Interactions with Hemoglobin

While direct studies on DMPD and hemoglobin are limited, research on analogous aromatic amines provides insight into the likely reaction pathway. N-oxides of similar compounds, such as N,N-dimethylaniline, have been shown to react with hemoglobin. nih.gov These reactions typically involve the oxidation of the iron center in hemoglobin from the ferrous (Fe2+) state to the ferric (Fe3+) state, resulting in the formation of methemoglobin. nih.gov This process can be autocatalytic, where the product, methemoglobin, acts as a catalyst, accelerating the transformation of the aromatic amine. nih.gov The reaction generates various metabolites of the parent compound. nih.gov Given that DMPD is easily oxidized, a similar interaction where it reduces methemoglobin or is oxidized by components of the red blood cell is plausible, fitting into the broader context of how aromatic amines interact with blood components. nih.gov

Interactions with Glutathione (B108866)

This compound is utilized in assays to detect and quantify glutathione (GSH), indicating a direct reaction between the two molecules. nih.gov In these assays, the oxidized radical cation of DMPD (DMPD•+), which is intensely colored, is reduced by glutathione. Glutathione, a major intracellular antioxidant, donates an electron (or hydrogen atom) to the DMPD radical cation, quenching its color. chemodex.comnih.gov The degree of decolorization is proportional to the amount of GSH present. chemodex.com

A 2023 study detailed a colorimetric sensor for GSH based on this interaction. The color of the DMPD assay solution changed from dark pink to colorless as the concentration of glutathione increased. nih.gov This method proved to be highly sensitive and selective for glutathione. nih.gov

Table 2: Research Findings on DMPD-Glutathione Interaction

ParameterFindingReference
Reaction Principle The DMPD radical cation (DMPD•+) is reduced by glutathione (GSH). chemodex.comnih.gov
Visual Change The dark pink color of the DMPD•+ solution becomes colorless upon reaction with GSH. nih.gov
Detection Range Effective for GSH concentrations from 1 to 40 μM. nih.gov
Limit of Detection (LOD) 141 nM nih.gov
Application Selective colorimetric sensing of glutathione in biological samples. nih.gov

Analytical Applications and Sensor Development Using N,n Dimethyl P Phenylenediamine

Spectrophotometric Determination Methods

N,N-Dimethyl-p-phenylenediamine (DMPD) serves as a versatile chromogenic reagent in various spectrophotometric methods. Its ability to form a stable and intensely colored radical cation upon oxidation is the foundation for its use in quantifying both biological oxidative status and trace amounts of metal ions.

A significant application of this compound is in the assessment of oxidative stress, a condition implicated in numerous human diseases. nih.govtandfonline.com Methods utilizing DMPD can evaluate hydroperoxides, which are intermediate products of oxidation originating from various biological molecules like lipids and amino acids. nih.govtandfonline.com This provides a comprehensive measure of the total oxidative status in a biological sample.

A simple, rapid, and inexpensive assay has been developed to measure the oxidative status of human plasma and serum using DMPD. tandfonline.com The principle of this assay is based on the property of DMPD to form a fairly long-lived and colored radical cation (DMPD•+) in the presence of hydroperoxyl compounds in the sample. tandfonline.comresearchgate.net The intensity of the color, which is measured by its absorbance at a wavelength of 505 nm, is directly proportional to the amount of hydroperoxides present. researchgate.net

The results of this measurement are typically expressed as hydrogen peroxide equivalents (HPE), providing a standardized value for the oxidative status of the sample. nih.govtandfonline.com This method is robust and is not significantly influenced by factors such as the freezing, thawing, or storage time of plasma samples. researchgate.net The DMPD assay has demonstrated high reproducibility and precision in quantifying oxidative status. tandfonline.com

Table 1: Reproducibility of the DMPD Assay for Plasma Oxidative Status

ParameterFinding
Within-Assay Coefficient of Variation (CV) < 0.5%
Between-Assay CV < 2.9%
Mean HPE in Healthy Subjects (n=35) 4.1 ± 0.8
Data sourced from studies on replicate measures of heparinized plasma samples. tandfonline.com

The DMPD-based assay for oxidative status is well-suited for modern clinical and research laboratories due to its adaptability for automation and kinetic analysis. nih.govtandfonline.com The reaction can be performed in a kinetic mode, where the rate of color formation is monitored over time, typically within a few minutes. nih.gov This approach allows for high-throughput screening and routine analyses. nih.govresearchgate.net The stability of the DMPD radical cation is a key feature that facilitates reliable kinetic measurements. tandfonline.com Automated systems can handle sample and reagent dispensing, incubation, and spectrophotometric readings, minimizing manual error and increasing efficiency. nih.gov

This compound is also employed in the sensitive detection of various trace metal ions. Certain metal ions can catalyze the oxidation of DMPD, and the resulting color change can be used for their quantification at very low concentrations.

A highly sensitive catalytic method has been developed for determining ultratrace amounts of Iron(III) in water. researchgate.net This method is based on the catalytic effect of Iron(III) on the oxidation of this compound by hydrogen peroxide in a weakly acidic medium. researchgate.net The rate of the catalyzed reaction, monitored spectrophotometrically by the formation of the colored DMPD radical at 514 nm, is proportional to the concentration of Iron(III). researchgate.net The presence of Fe³⁺ significantly accelerates the reaction, allowing for the detection of the metal at nanogram per milliliter (ng/mL) levels. nih.govuctm.edu The variables affecting the reaction, such as pH and reagent concentrations, are optimized to achieve maximum sensitivity. researchgate.net

Table 2: Conditions for Catalytic Spectrophotometric Determination of Iron(III)

ParameterOptimal Condition
Analyte Iron(III)
Reagents This compound, Hydrogen Peroxide
Medium Weakly Acidic
Detection Wavelength (λmax) 514 nm
Principle Fe(III) catalyzes the oxidation of DMPD by H₂O₂
Based on the catalytic action of Iron(III) on the oxidation of DMPD. researchgate.net

To enhance the speed and automation of trace metal determination, catalytic spectrophotometric methods using DMPD can be integrated with flow injection analysis (FIA). acs.orgmdpi.com FIA is a technique where a sample is injected into a continuously flowing carrier stream that merges with reagent streams before passing through a detector. nih.gov

An FIA method has been described for the determination of trace Iron(II) and total Iron (II+III) that utilizes the catalytic spectrophotometry of the DMPD oxidation reaction. acs.org In such a system, the sample containing iron is injected into a carrier stream and mixed with DMPD and hydrogen peroxide solutions. The reaction occurs as the mixture travels through a reaction coil, and the absorbance of the resulting colored product is measured in a flow-through spectrophotometer. mdpi.com This technique allows for rapid and precise analysis with high sample throughput, making it suitable for environmental monitoring and water quality analysis. uw.edu.pluctm.edu

Sulfide (B99878) Determination in Environmental Samples

The quantification of sulfide in environmental samples is crucial due to its toxicity, unpleasant odor, and corrosive properties. DMPD is a key reagent in one of the most widely used methods for sulfide determination.

In an acidic medium and in the presence of an oxidizing agent such as ferric chloride (FeCl₃), this compound reacts with sulfide ions (S²⁻) to form the intensely blue-colored thiazine (B8601807) dye, Methylene (B1212753) Blue. This reaction forms the basis of a sensitive and established colorimetric method for the determination of sulfide in aqueous samples, including water and wastewater.

The intensity of the Methylene Blue color, which is directly proportional to the sulfide concentration, is measured spectrophotometrically. The reaction is known for its sensitivity and is applicable to a wide range of sulfide concentrations.

Below is a table summarizing the key analytical parameters of the Methylene Blue method for sulfide determination.

Parameter Value Reference
AnalyteSulfide (S²⁻)
ReagentsThis compound, Ferric Chloride
ProductMethylene Blue
Detection MethodSpectrophotometry
Wavelength (λmax)~664-670 nm
Applicable Concentration Range0.1 to 20.0 mg-S²⁻/L

This table presents typical analytical parameters; specific ranges and conditions may vary depending on the exact methodology and instrumentation used.

The development of optical sensors for sulfide offers advantages such as potential for miniaturization, remote sensing, and continuous monitoring. One approach involves the immobilization of this compound onto a solid support to create a sensing phase. While the concept of immobilizing chromogenic reagents on materials like cationic exchange resins for the development of optical sensors is an active area of research, specific and detailed research findings on the immobilization of this compound on cationic exchange resins for optical sulfide sensing are not extensively available in the reviewed literature. The principle would involve the retention of the colored product of the reaction between DMPD and sulfide on the resin, allowing for a measurable change in the optical properties of the sensor.

Detection of Peroxyacetic Acid

Peroxyacetic acid (PAA) is a strong oxidizing agent used as a disinfectant in various industries. This compound (often referred to as DPD in this context) is utilized in a colorimetric method for the quantification of PAA. In this method, PAA oxidizes DPD to form a colored radical cation. The intensity of the resulting color is proportional to the concentration of PAA in the sample.

The DPD method for PAA determination is characterized by its sensitivity and rapid reaction time. The table below outlines the performance characteristics of a DPD-based colorimetric assay for peroxyacetic acid.

Parameter Value Reference
AnalytePeroxyacetic Acid (PAA)
MethodDPD/Iodide Colorimetric Assay
Limit of Detection (LOD)0.0015 mg/L
Limit of Quantification (LOQ)0.0025 mg/L
Linear RangeUp to 3 mg/L
R-squared (R²)0.9944
Wavelength (λmax)515 nm
Reaction Time1 minute

This data is based on a specific DPD/Iodide colorimetric assay and may vary with different reagent compositions and analytical conditions.

Analysis of Polysulfides and Polythionates

Based on the available scientific literature, there are no well-established or widely reported analytical methods that specifically utilize this compound for the direct determination of polysulfides (Sₓ²⁻) or polythionates (SₓO₆²⁻). The analytical chemistry of these complex sulfur species typically involves other specialized techniques, such as chromatography coupled with various detection methods.

Development of Colorimetric Sensors and Biosensors

The strong chromogenic properties of this compound make it a suitable candidate for the development of colorimetric sensors and biosensors for a range of applications, including the assessment of oxidative stress and antioxidant capacity.

Solid Membrane Sensors for Oxidative Status and Antioxidant Activity

A significant application of this compound is in the creation of solid membrane sensors for the simultaneous measurement of oxidative status and antioxidant activity. In one such sensor, DMPD is used to generate a colored cationic semi-quinone derivative (DMPDQ) through oxidative degradation by reactive oxygen species (ROS). This positively charged chromophore is then immobilized onto a solid membrane with anionic properties, such as a perfluorosulfonate-based Nafion membrane, through electrostatic interactions.

The intensity of the color on the membrane surface, measured by absorbance, provides a direct indication of the oxidative status. When an antioxidant is present in the sample, it scavenges the ROS, leading to a decrease in the formation of the colored DMPDQ and thus a reduction in the absorbance on the membrane. This decrease in absorbance is linearly dependent on the concentration of the antioxidant over a specific range.

The table below presents the dynamic linear ranges for the determination of various antioxidant compounds using a DMPD-based solid membrane sensor.

Antioxidant Compound Dynamic Linear Range (µM) Reference
Epigallocatechin gallate1.0 - 10.0
Quercetin2.5 - 25.0
Caffeic acid5.0 - 50.0
Trolox10.0 - 100.0
Ascorbic acid25.0 - 250.0

The dynamic linear ranges are dependent on the specific ROS generating system (e.g., hydroxyl or superoxide (B77818) radicals) and the experimental conditions of the sensor.

Nanoparticle-Enhanced Sensing Platforms (e.g., Fe₃O₄ MNPs)

The sensitivity and efficiency of DMPD-based sensing systems can be significantly amplified through the integration of nanoparticles. Magnetite (Fe₃O₄) magnetic nanoparticles (MNPs) are particularly noteworthy due to their unique catalytic properties. nih.govacs.orgacs.org These nanoparticles serve as peroxidase mimetics, meaning they exhibit enzyme-like activity similar to natural peroxidases. nih.gov

The combination of Fe₃O₄ MNPs and DMPD has been ingeniously applied to the detection of peroxide-based explosives, such as triacetone triperoxide (TATP). nih.govacs.orgacs.org TATP is notoriously difficult to detect using conventional methods because it lacks UV absorbance and fluorescence properties. nih.govacs.org

The detection method involves a multi-step process:

Acidic Hydrolysis : TATP is first subjected to acidic hydrolysis, which breaks it down into its constituent molecules, yielding hydrogen peroxide (H₂O₂). nih.govacs.orgacs.org

Radical Generation : The pH of the solution is adjusted, and Fe₃O₄ MNPs are introduced. The nanoparticles then catalyze the decomposition of the newly formed H₂O₂ into hydroxyl radicals. nih.govacs.orgresearchgate.net

Colorimetric Detection : These radicals oxidize DMPD, producing the colored DMPD⁺ radical cation, which has a maximum absorbance at a wavelength of approximately 554 nm. nih.govacs.orgacs.org

The intensity of the resulting color is proportional to the initial concentration of TATP. This method can be further enhanced by capturing the colored DMPD⁺ product on a Nafion membrane, which concentrates the chromophore and increases analytical sensitivity. nih.govacs.org The method is highly selective and shows no interference from common items found in luggage or from other types of nitro-explosives. nih.gov

ParameterValue
AnalyteTriacetone Triperoxide (TATP)
Detection PrincipleAcidic hydrolysis, Fe₃O₄ MNP-catalyzed radical generation, DMPD oxidation
Wavelength of Max. Absorbance554 nm nih.govacs.org
Molar Absorptivity (ε)21.06 × 10³ L mol⁻¹ cm⁻¹ nih.govacs.orgacs.org
EnhancementImmobilization of colored product on Nafion membrane nih.govacs.org

This table summarizes the key parameters for the detection of TATP using the Fe₃O₄ MNP and DMPD-based colorimetric method.

Portable and Cost-Effective Monitoring Systems

A significant advantage of colorimetric methods based on this compound is their adaptability for the development of portable, rapid, and cost-effective monitoring systems. scholaris.ca Traditional analytical techniques often require sophisticated and expensive instrumentation, making them unsuitable for on-site or field applications. scholaris.ca In contrast, DMPD-based assays can be designed for visual, "naked-eye" detection or for use with simple, portable spectrophotometers or colorimeters. scholaris.ca These systems offer rapid measurement times, often under 10 minutes, at a low cost per sample, making them valuable tools for environmental monitoring and other regulatory applications. scholaris.ca

Electrochemical Sensing Applications

Beyond colorimetric methods, this compound and its parent compound, p-phenylenediamine (B122844) (p-PDA), are utilized in the field of electrochemical sensing. Electrochemical sensors offer high sensitivity, rapid response times, and the potential for miniaturization. Various electrochemical and voltammetric techniques have been developed for the determination and quantification of p-PDA and its derivatives. These methods often rely on the electrochemical oxidation of the phenylenediamine moiety at an electrode surface. The resulting electrochemical signals, such as changes in current or potential, can be correlated to the analyte's concentration. For instance, liquid chromatography coupled with an electrochemical detector has been used to determine p-PDA derivatives in various sample types. The development of modified electrodes, sometimes incorporating nanomaterials, can enhance the sensitivity and selectivity of these electrochemical sensors by improving electron transfer rates and reducing electrode fouling.

Amperometric Biosensors Utilizing DMPD Derivatization

Amperometric biosensors are devices that detect the concentration of a target analyte by measuring the current generated from its oxidation or reduction at an electrode surface. These sensors often employ enzymes that catalyze a reaction involving the analyte, leading to the production or consumption of an electroactive species. In some cases, a redox mediator is used to facilitate electron transfer between the enzyme and the electrode.

While specific examples of amperometric biosensors that utilize the derivatization of a target analyte with this compound to produce a measurable current are not extensively documented in publicly available research, the electrochemical characteristics of DMPD suggest its potential utility in such systems. DMPD can be oxidized to form a stable radical cation, a property that is central to its function as a redox indicator. nih.gov This electrochemical behavior is a key requirement for a compound to act as an effective redox mediator in an amperometric biosensor. Redox mediators shuttle electrons between the active site of an enzyme and the electrode surface, allowing the bio-recognition event to be transduced into an electrical signal.

The theoretical application of DMPD in an amperometric biosensor could involve its use as a soluble mediator or its immobilization on the electrode surface. For instance, in a hypothetical glucose biosensor, glucose oxidase would first oxidize glucose, and the reduced enzyme would then be re-oxidized by the DMPD radical cation, which in turn is generated at the electrode. The measured current would be proportional to the concentration of glucose.

Furthermore, derivatives of p-phenylenediamine have been used to create permselective membranes on electrode surfaces. These polyphenylenediamine films are electropolymerized onto the electrode and serve to reduce interference from other electroactive species that may be present in a sample, thereby enhancing the selectivity of the biosensor.

Cyclic Voltammetry in Quantitative Analysis

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a chemical species and for its quantitative determination. The method involves applying a linearly varying potential to an electrode and measuring the resulting current. The current response provides information about the electrochemical processes occurring at the electrode surface.

The electrochemical behavior of this compound and its parent compound, p-phenylenediamine, has been investigated using cyclic voltammetry. The oxidation of p-phenylenediamine is generally understood to be a two-electron, two-proton process that results in the formation of a quinone-diimine species. srce.hr The presence of well-defined oxidation and reduction peaks in the cyclic voltammogram of p-phenylenediamine at a carbon paste electrode indicates a quasi-reversible redox process. srce.hr

In acidic aqueous solutions, the electrochemical oxidation of p-phenylenediamine is a quasi-reversible process that involves the transfer of two electrons and three or two protons to form the diimine quinone. uco.es The kinetics of this electron transfer have been studied, with rate constants determined by cyclic voltammetry. uco.es

The study of the electrochemical oxidation of N,N-dialkyl-p-phenylenediamines has shown that these compounds undergo two successive one-electron reversible waves in aprotic solvents. researchgate.net In aqueous solutions, the two-electron electro-oxidation of this compound leads to the formation of the corresponding 1,4-diimine. researchgate.net

The quantitative analysis of p-phenylenediamine has been successfully demonstrated using voltammetric methods. A linear relationship between the peak current and the concentration of p-phenylenediamine allows for its determination in various samples. For instance, a linear range of 0.12–3.00 µM with a detection limit of 0.071 µM has been achieved for p-phenylenediamine using square wave voltammetry at a carbon paste electrode. srce.hr While specific quantitative data for this compound is less prevalent in the provided search results, the principles of the technique are directly applicable. The peak current in a cyclic voltammogram is proportional to the concentration of the analyte, which forms the basis for its quantification.

The following table summarizes key findings from voltammetric studies of p-phenylenediamine, which provide a basis for understanding the quantitative analysis of this compound.

ParameterValue/ObservationConditionsSource
Redox Process Quasi-reversible0.1 M PBS, pH 7.0 srce.hr
Anodic Peak Potential (Epa) 0.10 Vvs. Ag/AgCl, 1 mM p-PD, 50 mV/s srce.hr
Cathodic Peak Potential (Epc) 0.03 Vvs. Ag/AgCl, 1 mM p-PD, 50 mV/s srce.hr
Electron Transfer 2 electrons, 2 protonsAqueous solution srce.hr
Linear Range (SWV) 0.12–3.00 µMCarbon paste electrode srce.hr
Detection Limit (SWV) 0.071 µMCarbon paste electrode srce.hr
Electron Transfer Rate Constant 6x10⁻⁴ cm/sAcidic aqueous solution uco.es

This table presents data for p-phenylenediamine as a model for the analytical applications of this compound.

Biological Interactions and Toxicological Mechanisms of N,n Dimethyl P Phenylenediamine Derivatives

Mechanisms of Cellular and Molecular Toxicity

The toxicological profile of N,N-Dimethyl-p-phenylenediamine and its derivatives is multifaceted, involving complex interactions at the cellular and molecular level. The primary mechanisms driving their toxicity are the formation of covalent bonds with genetic material, leading to DNA adducts, and the induction of oxidative stress through the generation of reactive oxygen species. These processes can disrupt normal cellular function, compromise genomic integrity, and ultimately lead to cell death and tissue damage.

Formation of DNA Adducts

One of the significant mechanisms of toxicity for derivatives of p-phenylenediamine (B122844) is their ability to form DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can lead to mutations and has been a focal point of toxicological research.

Research has demonstrated that certain derivatives of p-phenylenediamine can react with components of DNA. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), an oxidation product of the rubber antioxidant 6PPD, has been shown to react with deoxyguanosine, one of the four base units in DNA. nih.govresearchgate.net This reaction results in the formation of a specific DNA adduct, identified as an isomer of 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG). nih.govresearchgate.net The formation of such adducts represents a direct chemical modification of the genetic material, which can interfere with DNA replication and transcription, potentially leading to mutagenic outcomes. nih.gov The presence of bulky adducts can cause significant distortion of the DNA helix, blocking DNA polymerases and leading to frameshift or base substitution mutations. nih.gov

The formation of these DNA adducts is not limited to in vitro chemical reactions. Using sensitive analytical techniques such as ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS), the 6PPDQ-dG adduct has been detected in the genomic DNA of cultured mammalian cells (A549 human lung carcinoma cells) and the single-celled aquatic alga Chlamydomonas reinhardtii following exposure to 6PPDQ. nih.govresearchgate.net Furthermore, a direct correlation has been observed between the concentration of exogenous 6PPDQ and the quantity of 6PPDQ-dG adducts formed in these organisms. nih.govresearchgate.net In addition to controlled laboratory exposures, these adducts have also been found in the tissues of wild organisms. For example, significant levels of the 6PPDQ-dG adduct were detected in the roe, gills, and to a lesser extent, the livers of frozen capelin, indicating environmental exposure and accumulation in vital organs. nih.gov

Organism/Cell Type Compound Adduct Detected Key Finding
Mammalian Cells (A549)N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPDQ)3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG)Positive correlation between 6PPDQ concentration and adduct formation. nih.govresearchgate.net
Aquatic Algae (Chlamydomonas reinhardtii)N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPDQ)3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG)Adduct levels decreased after a recovery period, suggesting repair. nih.govresearchgate.net
Fish (Capelin)N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPDQ)3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG)Substantial amounts of the adduct were found in roe, gills, and liver. nih.gov

The detection of DNA adducts triggers cellular DNA repair mechanisms to maintain genomic stability. researchgate.net Studies have shown that after the removal of 6PPDQ from the culture medium of both mammalian cells and Chlamydomonas reinhardtii, the levels of the 6PPDQ-dG adduct decreased over time. nih.govresearchgate.net This suggests the activity of potential DNA repair pathways capable of recognizing and excising this specific type of DNA damage. nih.govresearchgate.net

The primary pathways responsible for repairing DNA lesions are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). mdpi.com BER typically handles smaller, non-helix-distorting base modifications, such as those caused by oxidation, while NER is responsible for removing bulky adducts that significantly distort the DNA helix. mdpi.comnih.gov Given the bulky nature of the 6PPDQ-dG adduct, it is plausible that NER plays a significant role in its removal. nih.govnih.gov However, it is also known that for complex DNA adducts, multiple repair pathways can be activated and may work in concert to efficiently remove the damage. nih.gov The specific enzymes and precise mechanisms involved in the repair of adducts derived from this compound and its derivatives are an area of ongoing investigation.

DNA Repair Pathway General Function Potential Relevance to Phenylenediamine Adducts
Base Excision Repair (BER) Repairs small, non-bulky DNA lesions like oxidative damage and alkylated bases. researchgate.netmdpi.comMay be involved in repairing smaller oxidative lesions induced by phenylenediamines.
Nucleotide Excision Repair (NER) Removes bulky, helix-distorting DNA adducts. mdpi.comnih.govLikely a key pathway for the removal of large adducts like 6PPDQ-dG. nih.govnih.gov
Direct Damage Reversal Enzymes directly reverse the damage, such as the removal of alkyl groups by MGMT. researchgate.netThe relevance to phenylenediamine adducts is not yet established.

Induction of Oxidative Stress

Another critical mechanism of toxicity for p-phenylenediamine and its derivatives is the induction of oxidative stress. nih.govinternationalscholarsjournals.org This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

This compound and related compounds are readily oxidized, a property that underlies their ability to generate ROS. wur.nlnih.govwikipedia.org The oxidation of p-phenylenediamine (PPD), for example, has been shown to generate hydroxyl radicals (•OH), which are highly reactive and can cause widespread damage to cellular components. nih.gov Studies on human immortalized keratinocytes (HaCaT cells) demonstrated that PPD, especially when combined with an oxidizing agent like hydrogen peroxide, significantly increases intracellular ROS production. nih.gov This surge in ROS leads to oxidative stress and subsequent DNA damage. nih.gov

Activation of Antioxidation-Related Genes

Exposure to this compound (DMPD) and its derivatives can induce oxidative stress, which in turn activates cellular defense mechanisms, including the upregulation of antioxidation-related genes. researchgate.net This response is a protective mechanism to counteract the damaging effects of reactive oxygen species (ROS) generated by these compounds.

A key pathway involved in this antioxidant response is mediated by the Nuclear Factor Erythroid-2 Related Factor 2 (Nrf2). nih.govnih.gov Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. nih.govnih.gov This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) synthesis. nih.govnih.gov

In studies with cardiomyocytes, exposure to oxidants has been shown to lead to an elevated expression of these antioxidant and detoxification genes, many of which contain an ARE in their promoters. nih.gov The activation of the Nrf2-ARE pathway is a crucial defense against cellular damage. However, while Nrf2 activation is a significant part of the cellular response to oxidants, it may not be solely sufficient to protect against all forms of cell death induced by toxic compounds. nih.gov For instance, while Nrf2 overexpression in cardiomyocytes increased the expression of NQO1, it did not confer resistance to apoptosis induced by doxorubicin, suggesting a complex interplay of cellular defense mechanisms. nih.gov

The ability of DMPD itself to be used as a colorimetric probe to measure the reactive species scavenging activity of antioxidants highlights its role in oxidative processes. researchgate.net DMPD forms a colored radical cation in the presence of reactive species, and the reduction of this color can be used to quantify the antioxidant capacity of various substances. researchgate.netmdpi.com

Inhibition of Normal Oxygen Uptake (e.g., Methemoglobin Formation)

A significant toxicological effect of certain aromatic amines, including derivatives of p-phenylenediamine, is the induction of methemoglobinemia. nih.govnih.gov Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe2+) to the ferric state (Fe3+). medscape.com This change renders the hemoglobin unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia. nih.govmedscape.com

While direct studies on this compound are limited in this specific context, related compounds like N,N-dimethyl-p-toluidine have been shown to cause acute methemoglobinemia following ingestion. nih.gov The mechanism is believed to involve the biochemical transformation of the parent compound into a toxic metabolite, such as a p-methylphenylhydroxylamine, which then induces the oxidation of hemoglobin. nih.gov

Other compounds, such as the anticancer thiosemicarbazone Triapine, which also induce methemoglobin formation, are thought to do so by chelating cellular iron and forming a redox-active complex that facilitates the oxidation of oxyhemoglobin. researchgate.net This suggests a potential mechanism by which p-phenylenediamine derivatives could interfere with normal oxygen uptake.

The treatment for severe methemoglobinemia often involves the administration of methylene (B1212753) blue, which acts as a reducing agent to convert the ferric iron back to the ferrous state, restoring the oxygen-carrying capacity of hemoglobin. nih.govwikipedia.org

Interference with Cellular Respiration

The toxic effects of this compound and its derivatives can extend to the fundamental process of cellular respiration, which primarily occurs in the mitochondria. Oxidative stress induced by these compounds can lead to mitochondrial dysfunction. nih.gov

Studies on cardiomyocytes exposed to oxidants have revealed a reduced expression of genes that encode for components of the mitochondrial respiratory chain, specifically complexes I, III, IV, and V. nih.gov This downregulation of essential respiratory enzymes can impair the cell's ability to produce ATP, the primary energy currency, leading to cellular dysfunction and potentially cell death.

Furthermore, the generation of reactive oxygen species (ROS) by these compounds can directly damage mitochondrial components, including lipids, proteins, and mitochondrial DNA. This damage can further compromise the integrity and function of the mitochondria, exacerbating the disruption of cellular respiration. The activation of the Nrf2 pathway, as mentioned previously, is a response to this oxidative stress and attempts to mitigate the damage by upregulating antioxidant defenses. nih.gov

Toxicological Effects on Organisms

Aquatic Organisms (e.g., Coho Salmon, Zebrafish Embryos/Larvae, Chlamydomonas reinhardtii)

This compound and its derivatives, particularly the widely used antioxidant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), have demonstrated significant toxicity to a range of aquatic organisms. nih.govacs.orgnih.govnih.govnih.govnih.gov A major concern is the transformation of 6PPD into N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone), a highly toxic product that has been linked to acute mortality in Coho salmon (Oncorhynchus kisutch). acs.orgusgs.govnih.govresearchgate.netsemanticscholar.org

Coho Salmon (Oncorhynchus kisutch) : 6PPD-quinone is acutely toxic to Coho salmon. acs.orgnih.govusgs.gov Studies have shown that exposure to ozonolysis products of 6PPD strongly affects the viability of Coho salmon cells. acs.orgnih.gov The toxicity is specific, as ozonolysis products of other similar p-phenylenediamines did not show the same level of toxicity. acs.orgnih.gov Early life stages of Coho may be particularly vulnerable, with a 24-hour median lethal concentration (LC50) for juvenile Coho estimated at 41.0 ng/L for 6PPD-quinone. nih.gov

Zebrafish (Danio rerio) Embryos/Larvae : Zebrafish are also susceptible to the toxic effects of 6PPD and its derivatives. researchgate.netnih.govnih.govresearchgate.net Exposure of zebrafish embryos to 6PPD has been shown to cause a range of adverse effects, including decreased hatchability, reduced autonomous movement, and decreased body length. researchgate.netnih.gov The 96-hour LC50 of 6PPD for zebrafish has been determined to be 2.2 mg/L. researchgate.netnih.gov Even at sublethal concentrations, 6PPD and 6PPD-quinone can affect behavioral endpoints in zebrafish larvae. nih.gov

Chlamydomonas reinhardtii : The unicellular green alga Chlamydomonas reinhardtii has been used as a model organism to study the toxicity of p-phenylenediamine isomers. nih.gov Studies have shown that p-phenylenediamine (p-PDA) has a more toxic effect on algal cells compared to its ortho- and meta-isomers. nih.gov Furthermore, research has demonstrated that 6PPD-quinone can form DNA adducts in Chlamydomonas reinhardtii, indicating a potential mechanism of genotoxicity in this aquatic organism. nih.gov

Reduced Hatchability and Morphological Abnormalities

Exposure to derivatives of this compound, such as 6PPD, has been shown to cause significant developmental issues in aquatic organisms, particularly in zebrafish embryos. researchgate.netnih.gov

Studies have demonstrated that exposure of zebrafish embryos to 6PPD leads to a dose-dependent decrease in hatchability. researchgate.netnih.gov In addition to reduced hatching rates, exposed embryos exhibit a range of morphological abnormalities. researchgate.netnih.govresearchgate.netmdpi.com These can include:

Pericardial edema (swelling around the heart)

Yolk sac edema (swelling of the yolk sac) researchgate.net

Bent body axis or spinal curvature mdpi.com

Tail deformation researchgate.net

Eye and snout malformations mdpi.com

Reduced body length researchgate.netnih.gov

These developmental defects are indicative of the teratogenic potential of these compounds and can have severe consequences for the survival and fitness of the affected organisms in their natural environment. Chronic exposure to environmentally relevant concentrations of 6PPD has been shown to reduce zebrafish embryo hatchability and induce morphological abnormalities. researchgate.net

Table 1: Effects of 6PPD on Zebrafish Embryonic Development

Endpoint Observation Reference
Hatchability Decreased with exposure to 6PPD. nih.gov, researchgate.net
Autonomous Movement Lowered in exposed embryos. nih.gov, researchgate.net
Body Length Reduced in exposed embryos. nih.gov, researchgate.net
Deformities Increased incidence of morphological abnormalities. nih.gov, researchgate.net
Impact on Growth Hormone/Insulin-like Growth Factor (GH/IGF) Axis

The Growth Hormone/Insulin-like Growth Factor (GH/IGF) axis is a critical endocrine pathway that regulates growth and development in vertebrates, including fish. nih.gov Exposure to this compound derivatives has been found to disrupt this important system.

In zebrafish larvae exposed to 6PPD, alterations in the expression of genes related to the GH/IGF axis have been observed. researchgate.netnih.gov This disruption of the GH/IGF axis is believed to be a key mechanism responsible for the observed developmental impairment and growth inhibition in exposed zebrafish. researchgate.netnih.gov For example, a significant reduction in the expression of igf-1 has been linked to growth inhibition in zebrafish exposed to certain chemical stressors. nih.gov

The disruption of the GH/IGF axis, along with other endocrine pathways like the hypothalamic-pituitary-thyroid (HPT) axis, highlights the potential for these compounds to act as endocrine disruptors in aquatic ecosystems. researchgate.netnih.gov Such disruptions can have long-lasting effects on the health and reproductive success of fish populations.

Table 2: Impact of 6PPD on GH/IGF Axis in Zebrafish Larvae

Parameter Finding Implication Reference
Gene Expression Altered expression of genes related to the GH/IGF axis. Disruption of the endocrine system. nih.gov, researchgate.net
Neurological, Teratogenic, Developmental, and Reproductive Toxicities

While direct studies on the neurological, teratogenic, developmental, and reproductive toxicities of this compound are limited, research on its derivatives, such as p-phenylenediamine (PPD), N,N'-diphenyl-p-phenylenediamine (DPPD), N-methylphenyl-N'-methylphenyl-p-phenylenediamine (MMPD), and N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), provides significant insights into the potential hazards of this class of compounds.

Acute high-level exposure to PPD in humans has been associated with neurological effects including vertigo, tremors, convulsions, and coma. frontiersin.org PPD intoxication can lead to a severe clinical syndrome that includes neurotoxicity. nih.govnih.gov

Studies on PPD derivatives have demonstrated reproductive and developmental toxicity. In rats, N,N'-diphenyl-p-phenylenediamine (DPPD) was found to affect labor and delivery. nih.govindustrialchemicals.gov.au Another derivative, N-methylphenyl-N'-methylphenyl-p-phenylenediamine (MMPD), caused early embryonic death in rats at a dose of 8 mg/kg, though its teratogenicity was considered inconclusive due to this lethality. nih.gov

The tire rubber antioxidant 6PPD and its ozonation product, 6PPD-quinone, have emerged as compounds of concern for developmental and reproductive toxicity. nih.gov Studies have shown that 6PPD can cause developmental toxicity in zebrafish embryos and larvae. imrpress.com Furthermore, 6PPD-quinone is implicated in teratogenic, developmental, and reproductive toxicity in organisms at environmentally relevant concentrations. nih.gov Worryingly, both 6PPD and 6PPD-quinone have been detected in the urine of pregnant women, with pregnant women showing higher concentrations than other adult populations, raising concerns about potential human health risks from long-term exposure. researchgate.netacs.org In contrast, a study on N-phenyl-para-phenylenediamine did not find a statistically significant increase in fetal anomalies in rats. acs.org Similarly, a study on p-phenylenediamine (PPD) in Sprague-Dawley rats showed maternal toxicity at high doses, but no evidence of teratogenic or other embryotoxic effects. nih.gov

Mammalian Cells and Caenorhabditis elegans

The effects of this compound and its derivatives have been investigated in mammalian cell lines. The ozonation product of 6PPD, 6PPD-quinone, has been shown to form DNA adducts in mammalian cells. nih.gov This finding suggests a potential mechanism for its toxicity. Studies on p-phenylenediamine (PPD) have shown that it can induce apoptosis in melanoma cells. nih.gov While PPD itself was found to be non-mutagenic in mammalian cells at the Hprt locus, its acetylated metabolites, which are less biologically reactive, were also negative in genotoxicity tests. nih.gov

The nematode Caenorhabditis elegans is a widely used model organism in toxicity testing due to its genetic tractability and the conservation of many biological pathways with mammals. frontiersin.orgnih.gov It has been successfully used to assess the toxicity of various chemicals. nih.gov However, there is a lack of specific studies investigating the toxic effects of this compound on C. elegans.

Target Organs and Tissues for Accumulation and Harm

Research on phenylenediamine derivatives suggests that certain organs and tissues are more susceptible to accumulation and subsequent damage. Most monocyclic arylamines, a class to which this compound belongs, are known to cause the deposition of iron-containing proteins in various tissues and organs. scbt.com This can lead to toxic tissue changes and scarring, with the spleen, liver, and kidneys being identified as potential target organs for tumor development following chronic exposure. scbt.com

Studies on the derivative 6PPD-quinone have provided more specific insights into its tissue distribution. In fish, substantial amounts of 6PPD-quinone-DNA adducts were found in the roe and gills, with lower levels detected in the liver, indicating these as target organs for accumulation and potential harm. nih.gov Furthermore, in vivo studies with mice have shown that both 6PPD and its quinone derivative (6PPDQ) can bioaccumulate in the liver in a dose-dependent manner. researchgate.net Intoxication with p-phenylenediamine (PPD) can lead to a severe clinical syndrome that includes acute toxic hepatitis and subsequent renal failure. nih.govnih.gov

Immunological and Hypersensitivity Reactions

Contact Allergy and Dermatitis

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis. nih.govscbt.com Cases of allergic contact dermatitis have been reported in bacteriology technicians who use the chemical as a dye to screen for Neisseria gonorrhoeae. nih.gov These individuals showed strong positive patch test reactions to this compound. nih.gov

Its parent compound, p-phenylenediamine (PPD), is a potent and well-documented allergen responsible for a significant number of contact dermatitis cases, particularly in the context of hair dyes and temporary "black henna" tattoos. actasdermo.orghmpgloballearningnetwork.comdermnetnz.org Allergic reactions to PPD can range from mild dermatitis of the scalp and ears to more severe blistering and facial edema. hmpgloballearningnetwork.com The partially oxidized form of PPD is thought to be the primary sensitizing agent. dermnetnz.org

Sensitization Potential

This compound is recognized for its potential to cause skin sensitization. scbt.com The significance of a contact allergen is determined not only by its intrinsic sensitizing potential but also by its distribution and the likelihood of exposure. scbt.com Even a weakly sensitizing substance can be an important allergen if it is widely distributed. scbt.com

The parent compound, p-phenylenediamine (PPD), is considered an extreme sensitizer. europa.eu Lifelong sensitization is a likely outcome following an allergic reaction to PPD. dermnetnz.org Cross-reactions can occur with other compounds that share a similar chemical structure, specifically an amino group in the para position of a benzene (B151609) ring. hmpgloballearningnetwork.com Genetic factors, such as variations in the N-acetyltransferase (NAT) enzymes which are involved in the metabolism of PPD, may modify an individual's risk of developing a sensitization to PPD. nih.gov

Genotoxicity and Mutagenicity Studies

This compound has been shown to possess mutagenic properties in certain assays. It tested positive for mutagenicity in Salmonella typhimurium (Ames test), as well as in sister chromatid exchange and chromosomal aberration assays. industrialchemicals.gov.au Some studies have indicated that the dimethyl group contributes to its mutagenicity, as the non-methylated parent compound, p-phenylenediamine, is not considered a mutagen. imrpress.com It has also been suggested that this compound possesses strong mutagenicity both with and without metabolic activation. imrpress.com

The genotoxicity of the parent compound, p-phenylenediamine (PPD), has been a subject of extensive research. While pure PPD is not considered mutagenic, its oxidized form is. scbt.com In the Ames test, PPD was found to be slightly mutagenic in the Salmonella typhimurium strain TA98 in the presence of a metabolic activation system. nih.goveuropa.eu However, it did not induce mutations in mammalian cells at the Hprt locus. nih.gov The acetylated metabolites of PPD, N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), are considered detoxified products and were negative in the Ames and micronucleus tests. nih.gov

Mutagenic Potential of Oxidized DMPD

This compound (DMPD) has demonstrated significant mutagenic properties, a characteristic that is intrinsically linked to its oxidation. While DMPD itself can exhibit mutagenic activity, its potential is markedly enhanced upon oxidation. The process of oxidation, either through metabolic activation in biological systems or by chemical means, transforms DMPD into reactive intermediates that are capable of interacting with DNA and inducing mutations.

Research has indicated that DMPD possesses strong mutagenicity, which can be observed both with and without the presence of a metabolic activation system, such as the S9 mix derived from rat liver homogenate. imrpress.com This suggests that the compound itself, or its spontaneous oxidation products, can act as mutagens. The oxidation of DMPD leads to the formation of radical cations and other reactive species. These oxidized forms are electrophilic and can readily react with nucleophilic sites in DNA, leading to the formation of DNA adducts and subsequent mutations.

The mutagenicity of p-phenylenediamine, the parent compound of DMPD, is also highly dependent on oxidation. Pure p-phenylenediamine is generally considered non-mutagenic or weakly mutagenic. scbt.com However, upon oxidation, it becomes mutagenic. scbt.com This principle extends to DMPD, where the addition of two methyl groups on one of the amino groups appears to enhance its mutagenic character. imrpress.com

Studies on related p-phenylenediamine derivatives have consistently shown that oxidation is a critical step for their mutagenic activity. For instance, the oxidation product of p-phenylenediamine has been found to be strongly mutagenic in the Salmonella typhimurium tester strain TA98 in the presence of a rat liver S9 fraction. The mechanism is believed to involve the formation of reactive intermediates that can cause frameshift mutations.

Interactive Data Table: Mutagenic Potential of Phenylenediamine Derivatives

CompoundMetabolic Activation (S9)Mutagenic Activity
p-PhenylenediamineRequiredWeakly mutagenic to TA98 nih.gov
Oxidized p-PhenylenediaminePresentStrongly mutagenic to TA98
This compound (DMPD)With and withoutStrong mutagenicity imrpress.com
2-Nitro-p-phenylenediamineNot required for direct activityDirectly mutagenic to TA98 and TA100 nih.gov
2-Methyl-p-phenylenediamineRequiredMutagenic nih.gov

This table summarizes the mutagenic potential of DMPD and related compounds based on available research findings. The exact quantitative mutagenic potency can vary depending on the specific test conditions.

Advanced Characterization Techniques and Computational Studies of N,n Dimethyl P Phenylenediamine

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of DMPD and its derivatives.

UV-Vis Spectroscopy for Radical Cation Analysis

The oxidation of N,N-Dimethyl-p-phenylenediamine produces a stable, colored radical cation known as Wurster's Blue. acs.org This property is central to its use as a redox indicator. fishersci.atthermofisher.com UV-Vis spectroscopy is a primary tool for analyzing this radical cation.

The formation of the radical cation, N,N-dimethyl-p-semiquinonediimine (SQDI+), results from a one-electron oxidation. researchgate.net This species exhibits a distinct and marked absorbance at approximately 550 nm. researchgate.net In some instances, the pink-colored DMPD-semiquinone (DMPDQ) cationic radicals are reported to be quantified spectrophotometrically at 505 nm or 515 nm. researchgate.netresearchgate.net The intensity of this absorption is directly proportional to the concentration of the radical cation, allowing for quantitative analysis. wur.nl This characteristic is utilized in various assays to detect free radicals and reactive oxygen species. researchgate.netresearchgate.net

Species λmax (nm) Solvent/Conditions
This compound199, 237, 299Dimethyl sulfoxide (B87167)
Wurster's Blue (Radical Cation)~550Aqueous/Organic
DMPDQ Cationic Radical505, 515-
N,N-diethyl-para-phenylenediamine Radical Cation505Acidic Buffer (pH 4.8)
Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group
Asymmetric N-H Stretch~3498Primary Amine (in PPD)
Symmetric N-H Stretch~3450Primary Amine (in PPD)
N-H Bending~1605Primary Amine (in PPD)
Aromatic C=C Stretch1600-1500Aromatic Ring
C-N Stretch~1240Aryl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. chemicalbook.com The protons of the dimethylamino group (-N(CH₃)₂) typically appear as a singlet, while the aromatic protons on the benzene (B151609) ring and the protons of the primary amino group (-NH₂) give rise to signals in the aromatic and downfield regions, respectively. researchgate.netchemicalbook.com For example, in a related compound, the aromatic protons appear as a sharp signal at δ 6.50, while the -NH protons of the benzenoid ring appear as a broad signal at δ 4.00. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. guidechem.com The chemical shifts of the carbon atoms are influenced by their electronic environment. Aromatic carbons typically resonate in the range of δ 100-150 ppm, while the carbons of the methyl groups attached to the nitrogen atom appear at a higher field. pdx.edu The specific chemical shifts can be used to confirm the substitution pattern on the benzene ring. core.ac.uk

Nucleus Chemical Shift (δ, ppm) Assignment
¹HVaries (typically downfield)-NH₂
¹HVaries (aromatic region)Aromatic CH
¹HVaries (upfield)-N(CH₃)₂
¹³C100-150Aromatic C
¹³CVaries-N(CH₃)₂

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the most definitive technique for the detection and characterization of radical species. nih.gov This method is particularly crucial for studying the stable radical cation of this compound (Wurster's Blue). nih.gov ESR spectroscopy directly probes the unpaired electron in the radical, providing information about its identity, concentration, structure, and mobility. nih.gov The formation of the Wurster's Blue radical cation can be readily observed and quantified using ESR. nih.gov The technique is so sensitive that it's considered the "gold standard" for radical detection in biological and chemical systems. nih.gov

Polarized Absorption Spectroscopy of Molecular Compounds

Polarized absorption spectroscopy is employed to study the electronic transitions in oriented molecular systems, such as solid molecular compounds of aromatic amines like this compound. By using polarized light, it is possible to determine the orientation of the transition dipole moments associated with specific electronic absorptions. This provides detailed insights into the electronic structure and the nature of intermolecular interactions within the crystal lattice. Studies on molecular compounds of chloranil (B122849) with aromatic amines, including this compound, have utilized polarized absorption spectra to understand the charge-transfer interactions that are characteristic of these complexes. acs.org

Electrochemical Characterization (as a tool for mechanistic understanding)

Electrochemical methods, particularly cyclic voltammetry, are instrumental in understanding the redox mechanism of this compound. researchgate.netnih.gov The oxidation of DMPD is a stepwise process. researchgate.net

The initial step is a reversible one-electron transfer that forms the stable radical cation, N,N-dimethyl-p-semiquinonediimine (SQDI⁺). researchgate.net This is followed by a second, slightly quasi-reversible oxidation step to the N,N-dimethyl-p-quinonediimine (QDI²⁺). researchgate.net The reversibility of the first oxidation step highlights the stability of the Wurster's Blue radical cation. These electrochemical studies provide fundamental data on the electron transfer processes and the stability of the resulting oxidized species.

Electrochemical Process Description Reversibility
DMPD → DMPD⁺• + e⁻First one-electron oxidation to the radical cation (Wurster's Blue)Reversible
DMPD⁺• → DMPD²⁺ + e⁻Second one-electron oxidation to the diimineQuasi-reversible

Cyclic Voltammetry for Redox Potential and Mechanism Studies

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. In the case of this compound, cyclic voltammetry reveals a complex and pH-dependent oxidation mechanism. researchgate.net The electrochemical oxidation of DMPD is a two-step process, first yielding the N,N-dimethyl-p-semiquinonediimine radical cation (SQDI+), and subsequently, the N,N-dimethyl-p-quinonediimine dication (QDI2+). researchgate.net

The mechanism of this oxidation varies significantly with the pH of the aqueous medium. researchgate.net At a pH of 0, the process follows a CE mechanism (a chemical step preceding the electron transfer). In the pH range of 3 to 6, an EE mechanism (two successive electron transfers) is observed. In basic solutions, the mechanism shifts to ECE (an electron transfer followed by a chemical step and another electron transfer), while at other pH values, a simple E (electron transfer) mechanism is indicated. researchgate.net This diversity in mechanism highlights the intricate role of protonation in the electrochemical behavior of DMPD. researchgate.net

In non-aqueous solvents like acetonitrile (B52724), the redox behavior has also been thoroughly investigated. At 10°C, the formal redox potentials for the PPD/SQDI+ and SQDI+/QDI2+ couples have been determined to be -0.200 ± 0.005 V and 0.380 ± 0.010 V (versus the Ferrocene/Ferrocenium couple), respectively. researchgate.net The first oxidation step is fully reversible, while the second is considered quasi-reversible. researchgate.net The addition of a proton acceptor, such as pyridine, influences the second anodic wave, causing a shift to less positive potentials. researchgate.net

The stable radical cation formed upon one-electron oxidation is known as Wurster's Red. wikipedia.org This deep red species is a key feature of DMPD's electrochemistry and is central to its application as a redox indicator. wikipedia.orgfishersci.at

Electrochemical Properties of this compound
ParameterValueConditionsReference
Redox Couple 1 (PPD/SQDI+)-0.200 ± 0.005 V (vs Fc/Fc+)Acetonitrile, 10°C researchgate.net
Redox Couple 2 (SQDI+/QDI2+)0.380 ± 0.010 V (vs Fc/Fc+)Acetonitrile, 10°C researchgate.net
Oxidation Mechanism at pH 0CE (Chemical-Electrochemical)Aqueous media researchgate.net
Oxidation Mechanism at pH 3-6EE (Electrochemical-Electrochemical)Aqueous media researchgate.net
Oxidation Mechanism in Basic SolutionsECE (Electrochemical-Chemical-Electrochemical)Aqueous media researchgate.net

Chronopotentiometry and Rotating Disc Electrode Techniques

Chronopotentiometry and rotating disc electrode (RDE) voltammetry are hydrodynamic electrochemical techniques that provide further insights into reaction mechanisms and kinetics by controlling the mass transport of reactants to the electrode surface. cuni.czpineresearch.com

RDE voltammetry is particularly useful for distinguishing between kinetic and diffusion-controlled processes. cuni.cz By rotating the electrode at various speeds, it is possible to modulate the diffusion layer thickness and study the reaction rate under controlled mass transport conditions. youtube.com This technique allows for the determination of kinetic parameters, diffusion coefficients, and the number of electrons transferred in the electrochemical reaction. cornell.edu For instance, in a typical linear sweep voltammetry experiment using an RDE, the current will initially increase exponentially with potential in the kinetically limited region. youtube.com At higher potentials, the current reaches a plateau as the reaction becomes limited by the rate of reactant diffusion to the electrode. youtube.com

While specific chronopotentiometry studies on DMPD are not extensively detailed in the provided context, the technique is generally applied to determine the concentration of an analyte or to study the kinetics of chemical reactions coupled to the electrode process.

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of DMPD and its reaction products.

UPLC-ESI-MS/MS is a highly sensitive and specific technique for detecting and identifying adducts, which are products formed by the covalent bonding of a reactive chemical species with a biological molecule, such as DNA or proteins. The oxidation of p-phenylenediamine (B122844) derivatives can lead to the formation of reactive intermediates that can form such adducts. nih.gov

For example, a study on N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPDQ), a related compound, demonstrated the use of UPLC-ESI-MS/MS to detect a deoxyguanosine adduct (6PPDQ-dG) in the genomic DNA of mammalian cells and aquatic organisms. nih.gov This highlights the capability of the technique to identify specific molecular interactions that are crucial for understanding the reactivity of these compounds in biological systems. nih.gov Similar methodologies can be applied to investigate potential adduct formation from DMPD oxidation products. The high resolution and sensitivity of UPLC, coupled with the structural information provided by MS/MS, make it an ideal platform for such investigations. nih.gov

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For p-phenylenediamines, which can be derivatized to increase their volatility, GC-MS is an effective tool for product identification. nih.gov For instance, a method for the determination of p-phenylenediamine in hair dyes involves derivatization with benzaldehyde (B42025) to form the corresponding imine, which is then analyzed by GC-MS. nih.gov This approach enhances the instrumental response and allows for accurate quantification. nih.gov

In the context of DMPD, GC-MS can be employed to identify the products of its various reactions, such as oxidation or polymerization. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the ionized molecules, enabling the unambiguous identification of reaction products. nih.gov

Analytical Techniques for this compound and its Derivatives
TechniqueApplicationKey Findings/CapabilitiesReference
UPLC-ESI-MS/MSDetection of DNA adductsIdentified 6PPDQ-dG adducts in genomic DNA, demonstrating the potential for detecting adducts from related compounds. nih.gov
GC-MSQuantification in commercial productsDerivatization with benzaldehyde allows for sensitive and accurate determination of p-phenylenediamine. nih.gov
LC-MS/MSDetection in biological fluidsValidated method for detecting p-phenylenediamine and its metabolites in urine with a lower limit of quantification of 5 ng/mL. up.ac.za

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand the electronic properties and reactivity of molecules like DMPD at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and other physical properties of molecules. iau.ir By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can provide insights into the reactivity of a molecule. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of a molecule. iau.ir

DFT calculations can be used to optimize the geometry of DMPD and its oxidized forms, providing theoretical values for bond lengths and angles that can be compared with experimental data. ijcce.ac.ir Furthermore, these calculations can map the electron density distribution, revealing the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. iau.ir This information is invaluable for predicting reaction mechanisms and understanding the factors that govern the stability and reactivity of the DMPD radical cation and dication.

Molecular Dynamics (MD) Simulations for Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. tum.de By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular interactions, conformational changes, and thermodynamic properties. tum.dedovepress.com This technique is particularly useful for exploring how a small molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules.

The core of an MD simulation is the potential energy function, which defines the forces between atoms. tum.de The simulation process typically involves an initial energy minimization of the system, followed by a period of heating and equilibration under controlled temperature and pressure to mimic physiological or experimental conditions. dovepress.comnih.gov Subsequently, a "production run" is performed, during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals for later analysis. nih.gov

For this compound, MD simulations can be employed to:

Analyze Solvation: Investigate the interactions between DMPD and various solvent molecules, which is crucial for understanding its solubility and reactivity in different media. Studies on related p-phenylenediamine-derived carbon nanodots have shown that interactions with solvents can significantly affect their optical properties. rsc.org

Study Biomolecular Binding: Simulate the interaction of DMPD with biological targets like proteins or nucleic acids. All-atom MD simulations have been effectively used to study the binding of nucleic acids to phospholipid bilayers, revealing the importance of specific interactions like hydrogen bonds. iphy.ac.cn Such studies can elucidate the molecular mechanism of action or toxicity.

Investigate Conformational Dynamics: Explore the different shapes (conformations) the DMPD molecule can adopt and the energy barriers between them. Quantum-chemical studies on the related molecule N,N´-diphenyl-p-phenylenediamine (DPPD) have identified several stable conformers, which is critical for understanding its chemical behavior. researchgate.net

The stability and conformational changes of the system during a simulation are often evaluated using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dovepress.comnih.gov By analyzing these trajectories, researchers can gain a dynamic understanding of molecular interactions that is not accessible through static experimental methods alone. dovepress.com

Table 1: Typical Parameters in a Molecular Dynamics (MD) Simulation Protocol

ParameterDescriptionTypical Value/Method
Force Field A set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Time Step The interval between successive steps in the integration algorithm.1-2 femtoseconds (fs)
Simulation Time The total duration of the simulation's production run.Nanoseconds (ns) to microseconds (µs)
Ensemble The statistical ensemble defining the thermodynamic state (e.g., constant N, V, T or N, P, T).NVT (Canonical), NPT (Isothermal-isobaric)
Temperature Control Algorithm used to maintain a constant temperature.Langevin dynamics, Berendsen thermostat dovepress.comnih.gov
Pressure Control Algorithm used to maintain a constant pressure.Berendsen barostat, Parrinello-Rahman barostat
Boundary Conditions Method to handle the edges of the simulation box to mimic a larger system.Periodic Boundary Conditions (PBC)
Long-Range Interactions Method to calculate electrostatic interactions efficiently.Particle-Mesh Ewald (PME) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a compound with its biological activity or a specific property, such as toxicity. elsevierpure.com These models are built on the principle that the structural or physicochemical properties of a molecule determine its effects. By developing a mathematical relationship between molecular descriptors and observed activity, QSAR models can be used to predict the toxicity of new or untested chemicals, reducing the need for extensive animal testing. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known toxicity values (e.g., LD₅₀, IC₅₀) is compiled. walisongo.ac.id

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various aspects of the molecule, including its topology, electronic properties (e.g., ionization potential, electronegativity), hydrophobicity (e.g., log P), and steric effects. elsevierpure.comwalisongo.ac.idresearchgate.net

Model Building: Statistical or machine learning methods, such as multiple linear regression, partial least squares, or decision trees, are used to create a mathematical model that links the descriptors to the observed toxicity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov Statistical metrics like the coefficient of determination (R²), Root Mean Squared Error (RMSE), and Mean Absolute Error (MAE) are often used to assess performance. nih.gov

For phenylenediamine derivatives, QSAR studies have been particularly insightful. A study on the mutagenicity of 20 p-phenylenediamine derivatives in Salmonella typhimurium demonstrated that the toxic potential is highly dependent on the specific chemical groups present and their positions on the benzene ring. nih.gov The presence of a nitro (NO₂) group and the nature of substituents at certain positions were found to be crucial factors. nih.gov

For instance, nitro-p-phenylenediamines with substituents at the C6 position were generally the most mutagenic. nih.gov Conversely, adding substituents at the C5 position or adding two methyl groups instead of one tended to reduce or eliminate mutagenic activity. nih.gov These findings highlight how QSAR can identify key structural features responsible for toxicity.

Table 2: Structure-Activity Relationship Findings for Mutagenicity of p-Phenylenediamine Derivatives nih.gov

Compound Class/Substitution PatternFindingMutagenic Activity
Nitro-p-phenylenediamines Substituents at the C6 position (e.g., -CH₃, -OCH₃, -F, -Cl)Generally the most mutagenic
Nitro-p-phenylenediamines Substituents at the C5 position (e.g., -CH₃, -isopropyl)Abolished or reduced
Nitro-p-phenylenediamines Addition of two methyl groups to 4-amino-3-nitroanilineDramatically reduced
Dimethylaniline Derivatives 4-amino-2,5-dimethylanilineWeakly mutagenic or non-mutagenic
Dimethylaniline Derivatives 4-amino-2,6-dimethylaniline and 4-amino-2,3,5,6-tetramethylanilineNon-mutagenic

These models can serve as powerful tools for screening new chemicals for potential toxicity early in the development process, aligning with regulatory needs for safety assessment. nih.gov

Future Perspectives and Interdisciplinary Research for N,n Dimethyl P Phenylenediamine

Integration of DMPD Research with Emerging Technologies

The unique redox properties of DMPD make it a valuable compound for integration with modern technologies, particularly in the fields of biosensing and materials science.

DMPD is a key component in assays designed to measure the oxidative status of biological samples. nih.govwur.nl Its ability to form a stable and colored radical cation upon oxidation allows for the simple, rapid, and inexpensive quantification of hydroperoxides, which are intermediate products of oxidation. nih.govwur.nl This method can be automated and performed in a kinetic mode, making it suitable for routine clinical analyses to gather information on pathologies linked to oxidative stress. nih.govwur.nl

The development of next-generation diagnostic tools is moving towards more sensitive, rapid, and field-deployable systems. frontiersin.orgnextgen-dx.com Technologies like CRISPR/Cas-based diagnostics are being developed for the precise detection of nucleic acids, indicating a trend towards highly specific molecular recognition. nih.govnih.gov While DMPD's current use is primarily in measuring general oxidative stress, future research could focus on integrating it into more complex biosensor platforms. For instance, DMPD could serve as a signaling molecule in enzyme-based or nanoparticle-based sensors. nih.gov Its electrochemical properties could be harnessed in the development of paper-based or microfluidic devices for point-of-care testing, moving beyond traditional spectrophotometric assays. researchgate.net

Research Highlights in DMPD-Based Sensing:

Application AreaMethod PrincipleKey AdvantageReference
Plasma Oxidative Status Colorimetric assay based on DMPD oxidation by hydroperoxides.Simple, rapid, inexpensive, and automatable. nih.govwur.nl
Antioxidant Capacity Used in combination with other methods to assess the total antioxidant capacity of samples.Provides a more complete picture of oxidative balance. wur.nlresearchgate.net
Enzyme Activity Used as a substrate for enzymes like peroxidase for colorimetric quantification.Enables tracking of enzyme uptake and activity in tissues. psu.edu
Radical Scavenging Employed to evaluate the radical-scavenging activity of plant extracts and other substances.Measures the ability of compounds to neutralize the DMPD radical cation. mdpi.commdpi.com

Phenylenediamines are precursors for various polymers, and their derivatives are investigated for applications in advanced materials. tandfonline.com The synthesis of polymers from derivatives of p-phenylenediamine (B122844) can result in materials with good thermal stability, decomposing at temperatures above 400°C. tandfonline.com The structure and solubility of these polymers can be tuned based on the polymerization conditions. tandfonline.com

The field of materials science is increasingly data-driven, using machine learning and advanced computational tools to accelerate the discovery and design of new materials with targeted properties. nih.gov DMPD and its derivatives could be incorporated into these data-driven frameworks to explore their potential in creating novel conductive polymers. These materials are essential for applications in flexible electronics, energy storage, and sensors. nih.govdarpa.milameslab.gov For example, polymers incorporating the DMPD structure could be designed for specific electronic or thermal properties, with their performance predicted through computational models before synthesis.

Addressing Environmental and Health Challenges

The widespread use of DMPD and related compounds necessitates a thorough understanding of their environmental fate and the development of sustainable production methods.

Assessing the environmental risk of chemicals like phenylenediamines is crucial. industrialchemicals.gov.au These assessments often focus on the parent compound, but degradation or transformation products can sometimes be more toxic. nih.govbeyondpesticides.org For instance, the related compound 6PPD, used in tires, transforms into 6PPD-quinone, which is highly toxic to certain aquatic species. mdpi.comnih.gov Research shows that transformation products of 6PPDQ formed during disinfection can have even higher ecotoxicity than the parent compound. nih.gov

A comprehensive risk assessment for DMPD must therefore consider its entire lifecycle, including the identification and toxicological evaluation of its transformation products that may form in the environment. nih.goviastate.edu Standard biodegradation tests suggest that while p-phenylenediamine degrades, its products, such as the trimer adduct Bandrowski's base, may not readily mineralize. industrialchemicals.gov.au Given that DMPD may be released into the environment through industrial uses, understanding its persistence, bioaccumulation potential, and the toxicity of its degradants is a key area for future research. industrialchemicals.gov.auewg.org

Key Considerations for DMPD Risk Assessment:

AspectResearch FocusImportanceReference
Parent Compound Toxicity Evaluating acute and chronic effects on various organisms.Establishes a baseline for risk. scbt.com
Transformation Products Identifying degradation products from biotic and abiotic processes (e.g., oxidation, disinfection).Products may have different and potentially higher toxicity. nih.govnih.govmdpi.com
Environmental Fate Studying persistence, mobility, and bioaccumulation in soil, water, and air.Determines environmental exposure levels. mdpi.comenv.go.jp
Human Health Risk Assessing potential for sensitization, mutation, and other toxic effects from exposure.Ensures occupational and public safety. ewg.orgscbt.com

The principles of green chemistry are increasingly being applied to pharmaceutical and chemical synthesis to reduce waste, improve energy efficiency, and eliminate hazardous substances. mdpi.comnih.gov Traditional synthesis routes for DMPD often involve multi-step processes with harsh reagents and generate significant waste. rasayanjournal.co.inprepchem.com

Modern research focuses on developing greener, more sustainable methods for producing DMPD and other amines. This includes the use of:

Greener Solvents: Replacing hazardous solvents like Dimethylformamide (DMF) with more benign alternatives. rsc.orgresearchgate.net

Catalytic Reduction: Employing catalysts that are cheaper, more efficient, and less polluting. For example, a method using a CuO/C catalyst with hydrazine (B178648) hydrate (B1144303) generates nitrogen and water as byproducts, reducing environmental pollution. google.com

Improved Reaction Conditions: Optimizing reactions to run under milder conditions, such as lower temperatures and pressures, and improving yields to minimize waste. rasayanjournal.co.ingoogle.comfrontiersin.org

These strategies aim to create more economical and environmentally friendly production processes for DMPD, aligning with global sustainability goals. mdpi.comnih.gov

Exploration of Novel Biological and Pharmaceutical Applications

The role of drug metabolism and pharmacokinetics (DMPK) is critical for the successful development of new drugs. nih.govbioivt.comnih.gov DMPD's established use in evaluating oxidative stress provides a foundation for exploring more specific roles in pharmaceutical research. nih.gov Its ability to act as a redox indicator could be applied to screen for compounds that modulate oxidative pathways, which are implicated in numerous diseases.

Future research could investigate DMPD derivatives as potential therapeutic agents themselves or as scaffolds for drug design. The phenylenediamine structure is present in various biologically active molecules. By modifying the DMPD molecule, it may be possible to develop novel compounds with specific pharmacological activities. This exploration would involve screening for interactions with various biological targets, moving beyond its current diagnostic applications to potentially uncover new therapeutic uses.

Targeting Specific Biological Pathways for Therapeutic Agents

While N,N-Dimethyl-p-phenylenediamine (DMPD) is primarily recognized as a redox indicator, its ability to participate in oxidation-reduction reactions opens avenues for exploring its potential in therapeutic contexts, particularly in diseases where oxidative stress is a key pathological factor. wur.nlnih.gov Future research is geared towards understanding how DMPD and its derivatives could be designed to target specific biological pathways implicated in such diseases.

The core of DMPD's biological activity lies in its capacity to form a stable and colored radical cation (DMPD•+). chemodex.com This property is already harnessed in assays to measure the total antioxidant capacity of plasma or serum. wur.nlchemodex.com The assay's principle involves the quenching of the DMPD•+ color by antioxidant compounds, providing a measure of the sample's antioxidative efficiency. chemodex.com This suggests that DMPD or similar structures could act as scavengers of reactive oxygen species (ROS), thereby mitigating cellular damage.

A derivative of p-phenylenediamine, N,N′-diphenyl-1,4-phenylenediamine (DPPD), has been investigated for its therapeutic potential in managing diabetes mellitus, a condition closely linked to oxidative stress. mdpi.com Studies have shown that excessive free radicals and a compromised antioxidant defense system contribute to the progression of diabetic complications. mdpi.com The exploration of DPPD's ability to enhance the antioxidant and anti-apoptotic capabilities of stem cells in diabetic models highlights a potential therapeutic strategy. mdpi.com This research on a related p-phenylenediamine compound underscores the possibility of developing targeted therapies based on the core structure's redox properties.

Future therapeutic agent development could focus on modifying the DMPD structure to enhance its bioavailability, target specific cellular compartments (e.g., mitochondria, a primary site of ROS production), and interact with key enzymes or transcription factors involved in the oxidative stress response.

Further Elucidation of Biological Interaction Mechanisms

A deeper understanding of how this compound and its analogs interact with biological systems at a molecular level is crucial for any potential therapeutic or diagnostic application. The primary known interaction is its oxidation to the radical cation, Wurster's Red, a reaction that forms the basis of its use as a redox indicator. wikipedia.org This process involves the transfer of an electron, a fundamental biological event.

Current applications utilize DMPD to assess the oxidative status of biological samples like human plasma by measuring hydroperoxides, which are intermediate products of the oxidation of lipids, peptides, and amino acids. wur.nlnih.gov The reaction of DMPD to form a stable radical cation in the presence of these hydroperoxides can be measured spectrophotometrically. nih.gov This assay provides a valuable tool for gaining insights into pathologies associated with oxidative stress. wur.nl

Research into related p-phenylenediamine compounds offers further clues. For instance, the toxic mechanism of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), an oxidation product of a common rubber antioxidant, involves the formation of DNA adducts. nih.govresearchgate.net Studies have shown that 6PPDQ can react with deoxyguanosine in DNA, and these adducts have been detected in the genomic DNA of treated mammalian cells and aquatic organisms. nih.gov This highlights a critical interaction mechanism—covalent modification of macromolecules—that could be a double-edged sword, representing a pathway for toxicity but also a potential mechanism for targeted therapeutic intervention if controlled.

Furthermore, DMPD and its dihydrochloride (B599025) salt are used in peroxidase tests, indicating an interaction with this class of enzymes. sigmaaldrich.comnih.gov Peroxidases are crucial in managing oxidative stress and in various physiological processes. Elucidating the kinetics and structural basis of DMPD's interaction with different peroxidases could reveal specific biological pathways where it might exert an effect. nih.govnih.gov

Future research will likely employ advanced analytical techniques such as mass spectrometry and NMR spectroscopy, alongside computational modeling, to identify specific protein targets of DMPD and its metabolites, map binding sites, and understand the downstream consequences of these interactions on cellular signaling and function.

Advancing Theoretical Understanding and Predictive Modeling

Refining Mechanistic Models for Complex Reactions

The electrochemical behavior of this compound is complex and highly dependent on the reaction conditions, such as pH. researchgate.net Cyclic voltammetry studies have revealed that its anodic oxidation can proceed through various mechanisms. researchgate.net For example, at a pH of 0, a CE (chemical reaction preceding electron transfer) mechanism is observed, while at pH 3-6, an EE (two separate electron transfer steps) mechanism is indicated. researchgate.net In basic solutions, an ECE (electron transfer followed by a chemical reaction and another electron transfer) mechanism is proposed. researchgate.net

These varied mechanisms underscore the need for refined theoretical models to accurately describe the complex reactions of DMPD. The compound is known to be easily oxidized to a deep red radical cation, known as Wurster's Red, which has long been a subject of interest for its redox properties. wikipedia.org The formation of this stable radical is a key feature of its chemistry. chemodex.comfishersci.fi

Theoretical models are also crucial for understanding the reactions of DMPD in the synthesis of other compounds, such as methylene (B1212753) blue. wikipedia.orgwikipedia.org The synthesis involves the oxidation of DMPD and subsequent reactions, which can be better understood and optimized through accurate mechanistic modeling. researchgate.net Furthermore, understanding the hydrolysis of related p-phenylenediamine antioxidants is vital for predicting their environmental behavior. acs.org Mechanistic models can help predict which bonds are most susceptible to breaking and what products will be formed. acs.org

Future work in this area will likely involve the use of high-level quantum chemical calculations to map out reaction pathways, determine transition state energies, and predict the properties of intermediates and products. These computational insights, when validated against experimental data, will lead to more robust and predictive models for the complex reactivity of DMPD.

Computational Prediction of Environmental Fate and Toxicity

Computational models are becoming increasingly vital for assessing the environmental risk of chemicals, including this compound and its derivatives. nih.gov These models aim to predict a compound's environmental fate—how it moves and transforms in the air, water, and soil—and its potential toxicity to various organisms. mdpi.com

For related p-phenylenediamine compounds like N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), which is widely used in tires, its transformation product 6PPD-quinone has been identified as highly toxic to certain aquatic species. researchgate.netmdpi.com This highlights the importance of predicting not just the behavior of the parent compound but also its degradation or transformation products. acs.org

Machine learning and quantitative structure-activity relationship (QSAR) models are powerful tools in this domain. nih.govnih.gov By training on existing experimental data for biodegradability and toxicity, these models can make predictions for new or less-studied molecules. nih.gov For example, a platform named BiodegPred has been developed to provide a prognosis of a molecule's biodegradability and toxicity. nih.gov Similarly, ToxinPredictor uses a machine learning approach to predict the toxicity of small molecules based on their structural properties. nih.gov

Future research will focus on developing more accurate and comprehensive computational models. This includes:

Material Flow Analysis (MFA): To track the stocks and flows of the chemical through various environmental and technological compartments. mdpi.com

Quantitative Nanostructure-Activity Relationship (QNAR) models: To understand how the specific properties of chemicals and their transformation products relate to their toxic effects. mdpi.com

Integrated Models: Combining data on hydrolysis, photodegradation, and biodegradation to create a more complete picture of a chemical's environmental persistence and transformation pathways. acs.org

These predictive tools are essential for proactive environmental management and for designing safer chemicals with reduced environmental impact. acs.org

Q & A

Q. What are the critical handling precautions for DMPD in laboratory settings?

DMPD and its derivatives (e.g., dihydrochloride salts) are hygroscopic and toxic, requiring strict safety protocols. Store in airtight containers at 8–25°C in cool, dry, and dark conditions to prevent degradation. Use personal protective equipment (PPE) due to its irritant properties. Pre-dissolve in water or ethanol for experimental use, avoiding acetone due to poor solubility .

Q. How is DMPD utilized in spectrophotometric detection of sulfides?

DMPD reacts with sulfides to form methylene blue, enabling quantitative detection. Standard protocols (e.g., HJ 1226-2021) recommend:

  • Adjusting pH to 1.3–1.7 with HCl to optimize reaction kinetics.
  • Adding Fe³⁺ as a catalyst (e.g., ammonium iron(III) sulfate) to enhance sensitivity.
  • Validating results via calibration curves (0.005–0.15 mg/L detection range) .

Q. What are the primary applications of DMPD in analytical chemistry?

DMPD serves as:

  • Catalytic reagent : Detects trace Fe²⁺/Cu²⁺ via oxidation with H₂O₂ (flow injection analysis, FIA), achieving detection limits of 0.1 µg/L .
  • Oxidase substrate : Identifies enzymatic activity in microbiological assays (e.g., cytochrome oxidase tests) .
  • Environmental analysis : Monitors sulfide emissions in fermentation processes (e.g., CO₂ trapping in yeast studies) .

Advanced Research Questions

Q. How does pH influence the electrochemical oxidation mechanism of DMPD?

Electrochemical studies reveal pH-dependent pathways:

  • Acidic conditions (pH < 3) : Direct 2e⁻ oxidation forms the Wurster’s blue radical cation (DMPD⁺), stable for spectroscopic analysis.
  • Neutral/alkaline conditions : Sequential 1e⁻ oxidations generate intermediates prone to dimerization or side reactions, complicating mechanistic studies. Optimize pH to 2–3 for reproducible cyclic voltammetry data .

Q. What experimental strategies resolve contradictions in DMPD-oxyhemoglobin reaction kinetics?

Conflicting rate constants (e.g., 1 M⁻¹s⁻¹ vs. lower values in some studies) arise from:

  • Competing pathways : Glutathione scavenges DMPD radicals, altering apparent rates. Use glutathione-depleted erythrocyte models to isolate hemoglobin-specific kinetics .
  • Temperature control : Ensure strict 37°C maintenance, as minor deviations significantly affect ferrihemoglobin formation rates .

Q. How can HPLC methods be optimized for DMPD quantification in oxidative hair dyes?

Per SN/T 3153-2012:

  • Column selection : Use C18 reverse-phase columns with 5 µm particle size.
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak resolution.
  • Detection : UV-Vis at 254 nm ensures sensitivity (LOD: 0.05 µg/mL). Validate recovery rates (85–110%) in matrices containing interfering amines .

Q. What role does DMPD play in charge-transfer complexes with quinones?

DMPD forms donor-acceptor complexes with tetracyanoquinodimethane (TCNQ), characterized by:

  • Conductivity : σ = 10⁻²–10⁻³ S/cm in solid state, useful in organic semiconductor research.
  • Spectroscopic signatures : CT bands at 500–600 nm (UV-Vis) and radical EPR signals confirm electron transfer .

Q. How do structural modifications of DMPD affect its redox properties?

Comparative studies with N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) show:

  • Lower oxidation potential : DMPD oxidizes at +0.15 V (vs. SCE) vs. TMPD at +0.05 V due to reduced methyl substitution.
  • Radical stability : TMPD⁺ exhibits longer half-life (minutes vs. seconds for DMPD⁺), impacting catalytic applications .

Methodological Notes

  • Synthesis validation : Confirm DMPD purity (>98%) via melting point (34–36°C) and elemental analysis .
  • Interference mitigation : In sulfide assays, pre-treat samples with Zn(OAc)₂ to remove metal ions .
  • Data reproducibility : Report pH, temperature, and matrix composition to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.